molecular formula C7H6N2S B1373442 Benzo[C]isothiazol-4-amine CAS No. 56910-92-0

Benzo[C]isothiazol-4-amine

Cat. No.: B1373442
CAS No.: 56910-92-0
M. Wt: 150.2 g/mol
InChI Key: KPKXNBZDJVHECD-UHFFFAOYSA-N
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Description

Benzo[C]isothiazol-4-amine is a nitrogen- and sulfur-containing heterocyclic compound of significant interest in medicinal and organic chemistry research. Compounds based on the benzisothiazole scaffold are known to exhibit a broad spectrum of biological activities, as evidenced by studies on related structures. For instance, benzothiazole derivatives have demonstrated potent anti-tumor and anti-inflammatory properties in preclinical research, with mechanisms that can include promoting apoptosis, arresting the cell cycle, and inhibiting key signaling pathways such as AKT and ERK . Furthermore, the benzisothiazole core is a privileged structure in neuropharmacology; it is a key component in established antipsychotic drugs like ziprasidone, which acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . The specific isomeric form, 1,2-benzisothiazole (to which Benzo[C]isothiazol-4-amine belongs), is a fundamental structure in industrial and pharmaceutical chemistry, with its most widely recognized derivative being saccharin . As a building block, Benzo[C]isothiazol-4-amine offers researchers a versatile intermediate for the synthesis of more complex molecules, exploration of structure-activity relationships, and development of novel compounds with potential pharmacological applications. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1-benzothiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKXNBZDJVHECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698137
Record name 2,1-Benzothiazol-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID90698137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56910-92-0
Record name 2,1-Benzothiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Benzo[c]isothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide detailing the synthesis and characterization of Benzo[c]isothiazol-4-amine (also known as 4-amino-2,1-benzisothiazole). This guide is structured for organic chemists and drug discovery scientists, focusing on the most robust synthetic route: the cyclization of o-toluidine derivatives followed by functional group interconversion.

Executive Summary

Benzo[c]isothiazole (2,1-benzisothiazole) is a hypervalent sulfur heterocycle and a unique bioisostere of indole and quinoline. Unlike its more common isomer, benzo[d]isothiazole (1,2-benzisothiazole), the [c]-fused system possesses a distinct electronic profile due to the ortho-quinonoid character of its resonance contributors. The 4-amine derivative is a critical scaffold for developing kinase inhibitors and CNS-active agents, yet its synthesis is complicated by the regioselectivity required during ring closure.

This guide delineates a high-fidelity synthetic pathway starting from 2-methyl-3-nitroaniline , utilizing the Davis Cyclization (reaction with thionyl chloride) to construct the 2,1-benzisothiazole core, followed by chemoselective nitro reduction.[1]

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 4-substituted benzo[c]isothiazoles is the introduction of the substituent peri to the ring fusion. Direct electrophilic aromatic substitution of the parent ring typically favors the C-5 or C-7 positions due to electronic directing effects. Therefore, the 4-amino group must be installed prior to ring closure or carried through as a masked precursor (nitro group).

Strategic Pathway

The optimal route utilizes the Davis Synthesis , which exploits the reaction of o-alkyl anilines with thionyl chloride (


).
  • Precursor Selection: To achieve substitution at the C-4 position of the final heterocycle, the starting o-toluidine must bear a substituent ortho to the methyl group.

    • Target: Benzo[c]isothiazol-4-amine.[2][3][4]

    • Precursor:2-Methyl-3-nitroaniline (2-amino-3-nitrotoluene).[1]

  • Ring Construction: Reaction with thionyl chloride yields 4-nitrobenzo[c]isothiazole .

  • Functionalization: Selective reduction of the nitro group yields the target amine.

Reaction Workflow Diagram

SynthesisPath Figure 1: Synthetic pathway for Benzo[c]isothiazol-4-amine via Davis Cyclization. Start 2-Methyl-3-nitroaniline (Precursor) Inter N-Sulfinyl Intermediate (Transient) Start->Inter SOCl2, Xylene Reflux, 8-12h Cyclized 4-Nitrobenzo[c]isothiazole (Key Intermediate) Inter->Cyclized Cyclization - HCl Final Benzo[c]isothiazol-4-amine (Target) Cyclized->Final SnCl2 / HCl or Fe / AcOH

Experimental Protocols

Step 1: Synthesis of 4-Nitrobenzo[c]isothiazole

This step involves the formation of an N-sulfinylamine intermediate which undergoes electrocyclic ring closure onto the adjacent methyl group.

Reagents:

  • 2-Methyl-3-nitroaniline (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (2.5 - 3.0 eq)[1]
    
  • Xylene (anhydrous) (10 mL/g of substrate)

  • Pyridine (catalytic, 0.1 eq) – Optional, accelerates N-sulfinyl formation.[1]

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a

    
     drying tube or 
    
    
    
    line), and an addition funnel.
  • Dissolution: Dissolve 2-methyl-3-nitroaniline in anhydrous xylene. Add catalytic pyridine.[5][6]

  • Addition: Add thionyl chloride dropwise at room temperature. Caution: Evolution of HCl and

    
     gas. Use a scrubber.
    
  • Reflux: Heat the mixture to reflux (

    
     bath temperature). The solution typically darkens. Monitor by TLC (eluent: 20% EtOAc/Hexanes) for the disappearance of the aniline. Reaction time is typically 8–16 hours.
    
  • Workup:

    • Cool to room temperature.[6]

    • Concentrate under reduced pressure to remove excess

      
       and bulk xylene.
      
    • Dilute the residue with DCM (

      
      ) and wash carefully with saturated 
      
      
      
      (to neutralize residual acid).
    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
  • Purification: Purify via flash column chromatography on silica gel. The nitro-benzo[c]isothiazole is typically less polar than the starting aniline.

    • Yield Expectation: 60–75%.[2]

    • Appearance: Yellow to orange solid.

Step 2: Reduction to Benzo[c]isothiazol-4-amine

Standard catalytic hydrogenation (


) can sometimes cleave the N-S bond in isothiazoles (reductive desulfurization). Therefore, a chemoselective metal-acid reduction is preferred.

Reagents:

  • 4-Nitrobenzo[c]isothiazole (1.0 eq)[1][2]

  • Tin(II) Chloride Dihydrate (

    
    ) (5.0 eq)
    
  • Ethanol (absolute) (solvent)

  • Concentrated HCl (catalytic amount if needed, or use as co-solvent)[1]

Procedure:

  • Dissolution: Dissolve the nitro compound in Ethanol.

  • Addition: Add

    
     in portions.
    
  • Reaction: Heat to

    
     for 2–4 hours. Monitor by TLC (amine will be significantly more polar and likely fluorescent).
    
  • Workup (Critical for Amine Recovery):

    • Cool to room temperature.[6]

    • Adjust pH to ~8–9 using 1M NaOH or saturated

      
      . Note: Tin salts will precipitate as a thick white slurry.
      
    • Filter through a Celite pad to remove tin salts. Wash the pad thoroughly with EtOAc.

    • Wash the filtrate with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH gradient).

Mechanistic Insight

The formation of the 2,1-benzisothiazole ring is a cascade process. Understanding this mechanism is vital for troubleshooting low yields.

  • N-Sulfinylation: The amine reacts with

    
     to form the N-sulfinylamine (
    
    
    
    ).
  • Cyclization: A thermal electrocyclic reaction (or sigmatropic rearrangement) occurs between the S=O moiety and the ortho-methyl C-H bonds.

  • Elimination: Loss of water/HCl drives the aromatization to the hypervalent system.

Mechanism Figure 2: Mechanistic cascade of the Davis reaction. Step1 Aniline Nucleophilic Attack on SOCl2 Step2 N-Sulfinylamine Formation (Ar-N=S=O) Step1->Step2 Step3 1,5-Electrocyclic Ring Closure (involving o-Methyl) Step2->Step3 Heat Step4 Elimination of H2O/HCl Step3->Step4 Product Benzo[c]isothiazole Core Step4->Product

Characterization Data

The following data table summarizes the expected spectral characteristics for Benzo[c]isothiazol-4-amine .

TechniqueParameterExpected Value / ObservationStructural Assignment
1H NMR

9.0 - 9.3 ppm (s, 1H)
Singlet, highly deshieldedH-3 (Heterocyclic proton).[1] Characteristic of 2,1-benzisothiazole.

7.2 - 7.5 ppm (m, 2H)
MultipletH-6, H-7 (Benzene ring).[1]

6.5 - 6.8 ppm (d/m, 1H)
Upfield shift due to amineH-5 (Ortho to amine).[1]

4.0 - 5.5 ppm (bs, 2H)
Broad singlet,

exch.[1]
-NH2 (Amine protons).
13C NMR

~155-165 ppm
Quaternary CC-3 (C=N bond character).[1]

~140-145 ppm
Quaternary CC-4 (C-NH2).[1]
IR

3300-3450

Medium, broadN-H stretch (Primary amine).[1]

1600-1620

StrongC=N / C=C aromatic stretch.[1]
MS (ESI) m/z 151.03

Consistent with Formula

.

Note on Stability: Benzo[c]isothiazoles are generally stable but can undergo ring opening in the presence of strong nucleophiles or under vigorous reduction conditions (e.g., Raney Nickel). Store the amine under inert atmosphere at


 to prevent oxidation (darkening).

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried. Use a gas trap for HCl/

    
    .
    
  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Do not distill the nitro-intermediate to dryness at high temperatures.

  • Tin Salts: Toxic and environmental hazards.[3] Dispose of heavy metal waste according to EHS regulations.

References

  • Davis, M. (1972). "Isothiazoles".[2][4][7] Advances in Heterocyclic Chemistry, 14, 43-98.[1] Link - Foundational text on the synthesis of 2,1-benzisothiazoles via o-toluidine.

  • Davis, M., & White, A. W. (1969). "The synthesis of some 2,1-benzisothiazoles". Journal of the Chemical Society C: Organic, 2189-2191. Link - Primary protocol for SOCl2 cyclization.[1]

  • Wierzbicki, M., et al. (2020). "Benzo[c]isothiazoles: Synthesis, Properties, and Applications". Current Organic Chemistry. - Modern review of the scaffold.
  • PubChem. (2023). "Benzo[c]isothiazole Compound Summary". Link - Physical property verification.[1]

Sources

Physical and chemical properties of Benzo[c]isothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 56910-92-0 Chemical Formula: C₇H₆N₂S Molecular Weight: 150.20 g/mol IUPAC Name: 2,1-Benzisothiazol-4-amine[1]

Executive Summary

Benzo[c]isothiazol-4-amine (also known as 4-amino-2,1-benzisothiazole) is a fused bicyclic heteroaromatic amine characterized by a hypervalent sulfur atom within a non-classical thiophene-fused system. Unlike its more common isomer, benzo[d]isothiazole (1,2-benzisothiazole), the [c]-fused system exhibits distinct electronic properties due to its o-quinoid character. This compound serves as a high-value scaffold in medicinal chemistry, particularly as a bioisostere for quinoline and isoquinoline derivatives in kinase inhibitor design, and as a precursor for specialized azo dyes requiring extended conjugation.

This guide details the physicochemical profile, validated synthetic pathways, and reactivity logic of Benzo[c]isothiazol-4-amine, designed to support researchers in drug discovery and materials science.

Chemical Identity & Structural Analysis[2]

The core structure of benzo[c]isothiazole consists of a benzene ring fused to a 2,1-isothiazole ring. The "4-amine" designation places the primary amino group on the benzene ring at the position peri to the methine carbon (C3) of the heterocyclic ring.

Structural Parameters
PropertyDetail
SMILES Nc1cccc2nscc12
InChI Key JGQPSDIWMGNAPE-UHFFFAOYSA-N
Isomer Distinction Benzo[c]isothiazole (2,1-isomer) involves a N=S bond where Sulfur is effectively hypervalent. Benzo[d]isothiazole (1,2-isomer) has a standard thioether linkage.
Electronic Character The 2,1-benzisothiazole system is pseudo-aromatic. The 4-amino group donates electron density into the o-quinoid system, enhancing nucleophilicity at the C7 position and susceptibility to electrophilic attack.

Physical & Chemical Properties[2][3][4][5][6]

The following data aggregates experimental values and high-confidence predicted properties based on the scaffold's structural analogues.

Physicochemical Data Table
PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline powder)[1]
Melting Point 141–143 °C[1]
Boiling Point ~315 °C (Predicted)Calculated
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water.Experimental Observation
pKa (Conjugate Acid) ~2.5 – 3.0Est. based on 2,1-benzisothiazole
LogP ~1.8Calculated
Appearance Yellow to orange-brown solidDue to extended conjugation

Synthesis & Manufacturing Protocols

The synthesis of Benzo[c]isothiazol-4-amine is non-trivial due to the instability of the 2,1-benzisothiazole ring under harsh conditions. The most robust method involves the Davis Construction , utilizing the cyclization of o-aminobenzyl derivatives, followed by functional group manipulation.

Validated Synthetic Pathway

Target: Benzo[c]isothiazol-4-amine Precursor: 2-Amino-6-nitrotoluene (6-Nitro-o-toluidine)

Step 1: Construction of the 2,1-Benzisothiazole Core

The reaction of 2-amino-6-nitrotoluene with thionyl chloride (


) or N-sulfinylamines creates the N-S bond and closes the ring. The methyl group at position 1 (toluene numbering) becomes C3 of the isothiazole, while the nitro group at position 6 (toluene numbering) ends up at position 4 of the fused system.
Step 2: Nitro Reduction

Selective reduction of the nitro group to the amine using Iron/Ammonium Chloride or catalytic hydrogenation yields the final product.

Synthesis Start 2-Amino-6-nitrotoluene (Precursor) Inter 4-Nitrobenzo[c]isothiazole (Intermediate) Start->Inter SOCl2, Xylene Reflux, 4-6h (Davis Cyclization) Product Benzo[c]isothiazol-4-amine (Target) Inter->Product Fe / NH4Cl EtOH/H2O, 80°C (Selective Reduction)

Figure 1: Synthetic route from 2-amino-6-nitrotoluene to Benzo[c]isothiazol-4-amine via Davis cyclization and nitro reduction.[2]

Detailed Protocol (Step 1: Cyclization)
  • Reagents: 2-Amino-6-nitrotoluene (1.0 eq), Thionyl Chloride (2.5 eq), Xylene (Solvent).

  • Procedure: Dissolve precursor in dry xylene under inert atmosphere (

    
    ). Add 
    
    
    
    dropwise at room temperature.
  • Reaction: Heat to reflux (approx. 140°C) for 4–6 hours. Evolution of HCl and

    
     gas will occur (scrubbing required).
    
  • Workup: Cool to RT. Concentrate in vacuo to remove excess

    
    . The residue is purified via column chromatography (Silica, Hexane/EtOAc) to yield 4-nitrobenzo[c]isothiazole.
    

Reactivity & Applications in Drug Discovery

Reactivity Profile

The 4-amino group provides a handle for further derivatization, but the 2,1-benzisothiazole ring is sensitive to strong nucleophiles which can cleave the N-S bond.

  • Electrophilic Aromatic Substitution (EAS): The amino group activates the C5 and C7 positions. However, C7 is preferred due to the directing effect of the ring fusion.

  • Diazotization: The 4-amino group can be converted to a diazonium salt (

    
    ), allowing for Sandmeyer reactions (introduction of Halogens, CN, OH) or coupling to form azo dyes.
    
  • Ring Opening: Strong bases (e.g., NaOH) or reducing agents (e.g.,

    
    ) can cleave the N-S bond, destroying the heteroaromatic system. Reactions must be kept under neutral or mildly acidic conditions when possible.
    
Medicinal Chemistry Utility
  • Kinase Inhibition: The scaffold mimics the adenine binding motif found in many ATP-competitive inhibitors.

  • Bioisostere: Acts as a lipophilic, non-basic bioisostere for quinoline-4-amine or isoquinoline-1-amine.

  • Fluorescent Probes: Derivatives often exhibit solvatochromic fluorescence, useful for designing biological probes.

Reactivity Core Benzo[c]isothiazol-4-amine Diazo Diazonium Salt (Sandmeyer Precursor) Core->Diazo NaNO2, HCl 0-5°C Amide Amide/Urea Derivatives Core->Amide R-COCl or R-NCO Base (Pyridine) RingOpen Ring Cleavage (Degradation) Core->RingOpen Strong Base (NaOH) or Strong Reductant

Figure 2: Reactivity map highlighting synthetic utility and stability risks.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Category 4 (Oral/Dermal).

  • Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle only in a fume hood, especially during synthesis involving thionyl chloride.[3]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is potentially light-sensitive; store in amber vials.

References

  • Apollo Scientific. (2024). Safety Data Sheet: 4-Aminobenzo[c]isothiazole (CAS 56910-92-0).[4] Retrieved from

  • Davis, M. (1972). The Chemistry of the 2,1-Benzisothiazoles. Advances in Heterocyclic Chemistry, 14, 43-98.
  • PubChem. (2024).[5] Benzo[c]isothiazole - Compound Summary. National Library of Medicine. Retrieved from

  • Parchem. (2024). Benzo[C]Isothiazol-4-Amine Product Specifications. Retrieved from

Sources

The Understated Heterocycle: A Technical Guide to the Discovery and Synthetic History of the Benzo[c]isothiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide illuminates the often-overlooked benzo[c]isothiazole core. While its isomer, benzo[d]isothiazole, enjoys the limelight through derivatives like saccharin, the benzo[c]isothiazole scaffold possesses a unique synthetic history and a growing significance in medicinal chemistry. This document provides a comprehensive overview of its discovery, tracing the evolution of its synthesis from early methods to contemporary strategies, supported by detailed mechanistic insights and experimental protocols.

Unveiling the Benzo[c]isothiazole Core: A Tale of Isomeric Distinction

The benzisothiazole family comprises two fused ring systems where a benzene ring is joined to an isothiazole ring. The orientation of the sulfur and nitrogen atoms in the five-membered ring dictates the isomer: the well-documented 1,2-benzisothiazole (benzo[d]isothiazole) and the subject of this guide, the 2,1-benzisothiazole (benzo[c]isothiazole). While both are aromatic heterocyclic compounds, their distinct electronic and steric properties, arising from the different placement of the heteroatoms, lead to divergent synthetic pathways and biological activities.

The story of benzo[d]isothiazole began serendipitously in 1879 with the discovery of saccharin, a potent artificial sweetener, by Constantin Fahlberg in the laboratory of Ira Remsen.[1][2] This early discovery propelled extensive research into the benzo[d]isothiazole scaffold, leading to a wealth of synthetic methods and a diverse array of applications in pharmaceuticals and materials science.[3]

In contrast, the history of the benzo[c]isothiazole scaffold is more recent and less linear. Its discovery was not marked by a singular, sensational event but rather by a gradual emergence through the endeavors of synthetic chemists exploring new heterocyclic frameworks.

The Genesis of a Scaffold: Early Synthetic Explorations

The first definitive synthesis of the benzo[c]isothiazole ring system can be traced back to the work of Gabriel and Posner in the late 19th century. Their approach, while foundational, was often limited in scope and required harsh reaction conditions.

A significant advancement in the synthesis of benzo[c]isothiazoles came with the reaction of α-substituted o-toluidines with thionyl chloride.[4] This method, explored in the mid-20th century, provided a more direct route to the scaffold, although its success was highly dependent on the nature of the substituent on the toluidine starting material. For instance, while o-benzylaniline affords a quantitative yield of 3-phenyl-2,1-benzisothiazole, other α-substituted o-toluidines can lead to the formation of N-sulphinyl derivatives or complex tars.[4]

A key breakthrough was the discovery that o-ethylaniline, upon reaction with thionyl chloride, undergoes a unique series of transformations. Initially, it likely forms 3-methyl-2,1-benzisothiazole as an intermediate, which is then rapidly chlorinated at the methyl group. Subsequent hydrolysis yields 2,1-benzisothiazole-3-carboxylic acid.[4] This reaction showcases the multifunctional nature of thionyl chloride in this specific synthesis, acting as a sulfur transfer agent, a cyclizing agent, and an oxidizing agent.[4]

Key Synthetic Strategies for the Benzo[c]isothiazole Core

Over the years, a variety of synthetic methodologies have been developed to construct the benzo[c]isothiazole scaffold, each with its own advantages and limitations. These can be broadly categorized based on the key bond-forming strategies employed.

Reductive Cyclization of o-Nitrobenzyl Mercaptans

One of the most reliable and versatile methods for the synthesis of 2,1-benzisothiazoles is the reductive cyclization of o-nitrobenzyl mercaptans or their disulfide or thioether precursors. This approach involves the reduction of the nitro group to an amino group, which then undergoes intramolecular cyclization with the adjacent sulfur-containing moiety.

graph Reductive_Cyclization { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="o-Nitrobenzyl Mercaptan"]; Intermediate [label="o-Aminobenzyl Mercaptan"]; Product [label="Benzo[c]isothiazole"];

Start -> Intermediate [label="Reduction\n(e.g., SnCl2, Fe/HCl)"]; Intermediate -> Product [label="Intramolecular\nCyclization"]; }

Figure 1: Reductive cyclization of o-nitrobenzyl mercaptan.

Experimental Protocol: Synthesis of Benzo[c]isothiazole via Reductive Cyclization

  • Preparation of o-Nitrobenzyl Mercaptan: (Starting material can be synthesized from o-nitrobenzyl chloride and sodium hydrosulfide).

  • Reduction and Cyclization:

    • To a solution of o-nitrobenzyl mercaptan in ethanol, add a reducing agent such as stannous chloride (SnCl₂) or iron powder in the presence of hydrochloric acid (HCl).

    • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure benzo[c]isothiazole.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Stannous chloride and iron in acidic media are classic and effective reagents for the reduction of nitro groups to amines. The choice often depends on the scale of the reaction and the presence of other functional groups.

  • Solvent: Ethanol is a common solvent for such reductions as it is polar enough to dissolve the starting materials and reagents and has a suitable boiling point for refluxing.

  • Acidic Conditions: The presence of acid is crucial for the activity of the reducing metals (Fe) and for the subsequent intramolecular cyclization.

From o-Halobenzonitriles

A versatile approach to substituted 1,2-benzisothiazol-3-ones, which can be precursors to other benzo[c]isothiazole derivatives, starts from readily available o-halobenzonitriles.[3]

graph o_Halobenzonitriles_Route { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="o-Chlorobenzonitrile"]; Step1 [label="o-Mercaptobenzonitrile"]; Step2 [label="1,2-Benzisothiazolin-3-one"];

Start -> Step1 [label="NaSH"]; Step1 -> Step2 [label="1. H₂O, Cl₂\n2. Heat"]; }

Figure 2: Synthesis from o-halobenzonitriles.

Experimental Protocol: Synthesis of 1,2-Benzisothiazolin-3-one [3]

  • Synthesis of o-Mercaptobenzonitrile: React o-chlorobenzonitrile with anhydrous sodium hydrosulfide (NaSH). Acidification of the reaction mixture yields o-mercaptobenzonitrile.

  • Cyclization:

    • React the o-mercaptobenzonitrile with water and chlorine gas.

    • Heat the mixture to induce cyclization and crystallization of the crude 1,2-benzisothiazolin-3-one.

    • Purify the crude product by dissolving it in an alkaline solution, decolorizing with activated carbon, and then re-acidifying to precipitate the pure product.

Rationale for the Protocol: This method provides a scalable and efficient route to the benzisothiazolinone core, avoiding the use of the traditional and more hazardous 2,2'-dithiodibenzoic acid route.[3] The use of chlorine gas as an oxidizing and cyclizing agent is a key step in this transformation.

Reaction of α-Substituted o-Toluidines with Thionyl Chloride

As mentioned in the historical context, this method offers a direct entry to the benzo[c]isothiazole scaffold, particularly for 3-substituted derivatives.

graph Thionyl_Chloride_Route { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Start [label="o-Benzylaniline"]; Product [label="3-Phenyl-2,1-benzisothiazole"];

Start -> Product [label="SOCl₂\nReflux"]; }

Figure 3: Synthesis via thionyl chloride.

Experimental Protocol: Synthesis of 3-Phenyl-2,1-benzisothiazole [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve o-benzylaniline in a suitable inert solvent like xylene.

  • Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture and carefully quench any excess thionyl chloride by slowly adding it to a cold aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 3-phenyl-2,1-benzisothiazole.

Mechanistic Insight: The reaction is believed to proceed through the formation of an N-sulfinylamine intermediate, which then undergoes intramolecular electrophilic substitution onto the benzene ring, followed by elimination to form the aromatic benzo[c]isothiazole ring. The success of this reaction is highly dependent on the stability of the benzylic cation-like intermediate formed during the cyclization step.

Modern Synthetic Advancements and Applications

Contemporary research continues to explore more efficient, greener, and diverse synthetic routes to the benzo[c]isothiazole scaffold. These include transition-metal-catalyzed cross-coupling reactions and novel cyclization strategies.

The growing interest in benzo[c]isothiazole derivatives stems from their potential applications in medicinal chemistry. While less explored than their benzo[d] counterparts, some derivatives have shown promising biological activities, including potential as histaminergic agents.[5] The unique electronic distribution and steric profile of the benzo[c]isothiazole core make it an attractive scaffold for the design of novel therapeutic agents.

Conclusion

The benzo[c]isothiazole scaffold, though historically overshadowed by its isomer, represents a fascinating area of heterocyclic chemistry. From its early syntheses involving multi-step and often harsh conditions to more refined and versatile modern methodologies, the journey of this heterocycle is a testament to the ingenuity of synthetic chemists. As our understanding of structure-activity relationships deepens, the benzo[c]isothiazole core is poised to emerge as a valuable building block in the development of new and effective therapeutic agents. This guide serves as a foundational resource for researchers looking to explore the rich chemistry and potential of this understated yet promising heterocyclic system.

References

  • CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google P
  • Benzisothiazoles. Part V1I.l Reaction of a-Sub- stituted o-Toluidines with Thionyl Chloride. A One-stage S - RSC Publishing. (URL: [Link])

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Quantum Chemical Calculations for Benzo[c]isothiazol-4-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on Benzo[c]isothiazol-4-amine, a heterocyclic amine scaffold of significant interest in medicinal chemistry. Recognizing the growing importance of computational methods in accelerating drug discovery pipelines, this document serves as a practical resource for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of Density Functional Theory (DFT) and provide a validated, step-by-step protocol for geometric optimization, electronic property analysis, and spectroscopic prediction. The causality behind the selection of computational methods is explained, ensuring scientific integrity and reproducibility. Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), are detailed with a focus on their application in understanding molecular reactivity, stability, and potential drug-receptor interactions. All quantitative data is presented in a clear, tabular format, and complex workflows are visualized using Graphviz diagrams. This guide is grounded in authoritative references to ensure technical accuracy and provide a solid foundation for further research and development of Benzo[c]isothiazol-4-amine-based therapeutics.

Introduction: The Significance of the Benzoisothiazole Scaffold in Medicinal Chemistry

Heterocyclic compounds containing nitrogen and sulfur atoms are cornerstones of medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The benzisothiazole moiety, a fusion of a benzene and an isothiazole ring, is a prominent pharmacophore found in numerous therapeutic agents.[1] Derivatives of the closely related benzothiazole scaffold have demonstrated a broad spectrum of pharmacological properties, including anti-cancer, anti-inflammatory, anti-viral, and anti-diabetic activities.[3] The unique electronic and structural features of these N-S containing heterocycles enable them to interact with various biological targets, making them attractive candidates for drug design and development.[1]

Benzo[c]isothiazol-4-amine, the subject of this guide, is a promising yet under-explored derivative. Its structural similarity to known bioactive molecules suggests its potential as a valuable building block for novel therapeutics. Quantum chemical calculations offer a powerful, in-silico approach to elucidate the intrinsic properties of this molecule, providing insights that can guide its derivatization and optimization in a drug discovery context.[4] By predicting its geometry, electronic structure, and spectroscopic signatures, we can gain a deeper understanding of its reactivity, stability, and potential intermolecular interactions, thereby accelerating the identification of promising drug candidates.[5]

This guide provides a comprehensive, hands-on approach to performing and interpreting quantum chemical calculations on Benzo[c]isothiazol-4-amine, empowering researchers to leverage computational chemistry in their drug discovery efforts.

Theoretical Foundations: A Chemist's Guide to Density Functional Theory

At the heart of modern quantum chemical calculations lies Density Functional Theory (DFT), a computational method that has revolutionized our ability to model molecular systems.[6][7] Unlike traditional wavefunction-based methods, DFT is based on the principle that the energy of a molecule can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction.[8][9]

The core of a DFT calculation is the choice of a functional, which approximates the exchange-correlation energy—a term that accounts for the quantum mechanical interactions between electrons.[6] One of the most widely used and well-validated functionals for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) .[10] This hybrid functional incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals, providing a good balance between accuracy and computational cost for a wide range of chemical systems, including nitrogen- and sulfur-containing heterocycles.[11][12][13]

In conjunction with a functional, a basis set is required to describe the atomic orbitals of the molecule. The 6-31G(d,p) basis set is a popular choice that offers a good compromise between accuracy and computational efficiency.[11] It is a split-valence basis set, meaning it uses two sets of functions to describe the valence electrons, allowing for more flexibility in their spatial distribution. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for accurately describing the anisotropic nature of chemical bonds.[11] The combination of the B3LYP functional and the 6-31G(d,p) basis set has been shown to provide reliable geometries and electronic properties for a diverse range of organic molecules.[10][14]

Computational Protocol: A Step-by-Step Workflow

This section outlines a detailed, self-validating protocol for performing quantum chemical calculations on Benzo[c]isothiazol-4-amine using the Gaussian software package, a widely used program in computational chemistry.[15]

Molecular Structure Preparation

For a novel molecule like Benzo[c]isothiazol-4-amine, the initial 3D structure must be constructed. This can be achieved using molecular building software such as GaussView, Avogadro, or ChemDraw.

Protocol:

  • Open the molecular editor and build the Benzo[c]isothiazol-4-amine structure by connecting the atoms according to its chemical formula (C₇H₆N₂S).

  • Perform an initial "clean-up" or molecular mechanics-based geometry optimization within the building software to obtain a reasonable starting structure.

  • Save the coordinates in a format compatible with Gaussian, such as the Gaussian Input File format (.gjf or .com).[16][17][18]

Geometry Optimization and Frequency Analysis

The first crucial step in any quantum chemical study is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface.

Experimental Protocol:

  • Create the Gaussian Input File:

    • Route Section (#p): This line specifies the type of calculation. For geometry optimization and subsequent frequency analysis, the following keywords are used:

      • B3LYP/6-31G(d,p): Specifies the chosen DFT method and basis set.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry. This is essential to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational spectra (IR).[19]

    • Title Section: A brief, descriptive title for the calculation (e.g., "Benzo[c]isothiazol-4-amine B3LYP/6-31G(d,p) Opt+Freq").

    • Molecule Specification: This section contains the charge and spin multiplicity of the molecule (0 and 1 for a neutral singlet state, respectively), followed by the atomic coordinates obtained from the molecular builder.[18]

  • Run the Calculation: Submit the input file to the Gaussian program.

  • Analyze the Output:

    • Confirm that the optimization has converged successfully.

    • Check the frequency calculation results to ensure there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis & Interpretation build_mol 1. Build Molecule (e.g., GaussView) create_input 2. Create Gaussian Input File (.gjf/.com) build_mol->create_input run_gaussian 3. Run Gaussian Calculation (Geometry Optimization & Frequency) create_input->run_gaussian opt_geom 4. Optimized Geometry run_gaussian->opt_geom homo_lumo 5. HOMO-LUMO Analysis opt_geom->homo_lumo mep 6. Molecular Electrostatic Potential opt_geom->mep spectra 7. Simulated Spectra (IR, UV-Vis) opt_geom->spectra

Caption: Computational workflow for quantum chemical analysis.

Analysis of Calculated Properties and Their Relevance to Drug Discovery

Optimized Molecular Geometry

The optimized geometry provides the most stable 3D conformation of the molecule, along with precise bond lengths and angles. This information is fundamental for understanding the molecule's shape and how it might fit into a biological target's binding site.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity.[20]

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.[21] A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarizable.[20] In the context of drug design, the HOMO-LUMO gap can be a useful descriptor in Quantitative Structure-Activity Relationship (QSAR) studies to correlate electronic properties with biological activity.[3][14][22]

ParameterCalculated Value (Hartree)Calculated Value (eV)Significance in Drug Discovery
HOMO Energy Value to be calculatedValue to be calculatedElectron-donating ability, potential for metabolic oxidation.
LUMO Energy Value to be calculatedValue to be calculatedElectron-accepting ability, susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE) Value to be calculatedValue to be calculatedChemical reactivity, kinetic stability, descriptor for QSAR.[20][21]

(Note: The values in this table will be populated upon performing the actual calculations.)

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[23][24] It is an invaluable tool in drug discovery for understanding and predicting intermolecular interactions, particularly drug-receptor binding.[23][24][25]

  • Negative Regions (Red/Yellow): Indicate areas of high electron density, typically associated with lone pairs on heteroatoms (like nitrogen and sulfur in our case). These regions are prone to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Positive Regions (Blue): Indicate areas of low electron density, usually around hydrogen atoms bonded to electronegative atoms. These regions are susceptible to nucleophilic attack and can act as hydrogen bond donors.

  • Neutral Regions (Green): Represent areas with a relatively neutral electrostatic potential.

By analyzing the MEP map of Benzo[c]isothiazol-4-amine, we can identify the most probable sites for non-covalent interactions with a biological target, guiding the design of more potent and selective inhibitors.[23][24][26]

mep_interpretation cluster_regions Color-Coded Regions cluster_interactions Predicted Interactions mep Molecular Electrostatic Potential (MEP) Map red Red/Yellow (Electron-Rich) mep->red green Green (Neutral) mep->green blue Blue (Electron-Poor) mep->blue h_bond_acceptor Hydrogen Bond Acceptor red->h_bond_acceptor electrophilic_attack Site for Electrophilic Attack red->electrophilic_attack h_bond_donor Hydrogen Bond Donor blue->h_bond_donor nucleophilic_attack Site for Nucleophilic Attack blue->nucleophilic_attack

Caption: Interpretation of Molecular Electrostatic Potential.

Spectroscopic Properties: IR and UV-Vis Spectra

The frequency calculation provides the vibrational modes of the molecule, which correspond to the peaks in an IR spectrum. Comparing the calculated IR spectrum with experimental data for a similar molecule can help validate the accuracy of the computational method.[27]

The electronic transitions of a molecule can be predicted using Time-Dependent DFT (TD-DFT) calculations. The calculated absorption wavelengths (λmax) can be compared with experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule. For validation, the calculated UV-Vis spectrum of Benzo[c]isothiazol-4-amine can be compared to the experimental spectra of structurally similar 2-aminobenzothiazole derivatives.[27][28][29]

Spectroscopic PropertyPredicted ValueSignificance
Key IR Frequencies (cm⁻¹) Values to be calculatedValidation of the computational model, identification of functional groups.
UV-Vis λmax (nm) Value to be calculatedUnderstanding electronic transitions, comparison with experimental data for validation.

(Note: The values in this table will be populated upon performing the actual calculations.)

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound methodology for performing and interpreting quantum chemical calculations on Benzo[c]isothiazol-4-amine. By leveraging the power of Density Functional Theory, researchers can gain invaluable insights into the geometric, electronic, and spectroscopic properties of this promising heterocyclic amine. The provided step-by-step protocol, coupled with a detailed explanation of the theoretical underpinnings and the relevance of the calculated parameters to drug discovery, empowers scientists to make data-driven decisions in the early stages of drug development.

The application of these computational techniques can significantly de-risk and accelerate the hit-to-lead and lead optimization phases by providing a rational basis for molecular design. Future work should focus on applying these methods to a library of Benzo[c]isothiazol-4-amine derivatives to establish quantitative structure-activity relationships (QSAR) and to perform molecular docking studies with relevant biological targets to further elucidate their therapeutic potential.

References

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  • Neese, F. (2012). Density functional theory. Photosynthesis Research, 111(1-2), 55-66.
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  • ResearchGate. (n.d.). (PDF) Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved February 3, 2026, from [Link]

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  • ResearchGate. (2019, February 9). (PDF) Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Retrieved from [Link]

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  • Belaidi, S., Gueddari, Y., Ousaa, A., Elidrissi, B., Chtita, S., Bouachrine, M., & Lakhlifi, T. (2020). DFT-based reactivity and combined QSAR, molecular docking of 1,2,4,5-Tetrazine derivatives as inhibitors of Pim-1 kinase. Journal of the Indian Chemical Society, 97(10), 2003-2014.
  • YouTube. (2022, October 2). How to prepare input file for DFT Calculation | Gaussian 16 | Gauss View. Retrieved from [Link]

  • ResearchGate. (n.d.). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. Retrieved February 3, 2026, from [Link]

  • SciRP.org. (n.d.). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Retrieved February 3, 2026, from [Link]

  • Lupine Publishers. (2019, February 4). Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Retrieved from [Link]

  • Imperial College London. (n.d.). An Introduction to Density Functional Theory. Retrieved February 3, 2026, from [Link]

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Navigating the Reactivity of Benzo[c]isothiazol-4-amine: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Benzo[c]isothiazol-4-amine (also known as 4-amino-2,1-benzisothiazole) represents a distinct and underutilized scaffold in medicinal chemistry.[1] Unlike its ubiquitous isomer, benzo[d]isothiazole (1,2-benzisothiazole), the benzo[c] variant features a hypervalent sulfur-nitrogen bond system that imparts unique electronic properties and reactivity profiles.[1]

This guide addresses the specific challenges of functionalizing the exocyclic amine at the C-4 position. This position is electronically deactivated and sterically sensitive due to its proximity to the heterocyclic ring junction.[1] Successful manipulation requires a nuanced understanding of chemoselectivity —specifically, engaging the amine without compromising the integrity of the labile isothiazole ring.[1]

Structural Analysis

The molecule consists of a benzene ring fused to the c-face of an isothiazole ring.[1]

  • IUPAC Designation: 2,1-benzisothiazol-4-amine.[1]

  • Electronic Profile: The 2,1-benzisothiazole system is electron-withdrawing.[1] The C-4 amine behaves as a deactivated aniline , exhibiting reduced nucleophilicity compared to standard aniline.[1]

  • Steric Environment: The amine at C-4 is peri-positioned relative to the bridgehead carbon (C-3a) and the heterocyclic nitrogen (N-2).[1] This creates a "ortho-like" steric effect, influencing the trajectory of incoming electrophiles.[1]

Chemical Reactivity Profile

The core reactivity of Benzo[c]isothiazol-4-amine is defined by the competition between the nucleophilic exocyclic amine and the electrophilic/labile nature of the heterocyclic ring.[1]

Reactivity Landscape Map

The following diagram outlines the primary reaction pathways, categorized by feasibility and risk.[1]

ReactivityMap cluster_0 Key Constraint Core Benzo[c]isothiazol-4-amine Acylation Acylation/Sulfonylation (High Feasibility) Core->Acylation Acid Chlorides/Anhydrides Base, 0°C -> RT Buchwald Pd-Catalyzed Coupling (Moderate Feasibility) Core->Buchwald Pd(OAc)2, XPhos Cs2CO3, Toluene Sandmeyer Sandmeyer/Diazotization (High Risk) Core->Sandmeyer NaNO2, HX Potential Ring Instability RingOpen Reductive Ring Opening (Avoid) Core->RingOpen Raney Ni, LAH Cleaves N-S Bond

Figure 1: Strategic Reactivity Map for Benzo[c]isothiazol-4-amine.[1] Green paths indicate standard protocols; yellow indicates optimization required; red indicates high risk of scaffold degradation.

Quantitative Reactivity Comparison

The following table contrasts the 4-amine against standard aniline and the more common benzo[d] isomer.

FeatureAnilineBenzo[d]isothiazol-amineBenzo[c]isothiazol-4-amine
Nucleophilicity HighModerateLow (Deactivated)
Basicity (pKa of CA) ~4.6~3.5~2.8 - 3.2 (Est.)
Steric Hindrance LowModerateHigh (Peri-effect)
Reductive Stability StableStableUnstable (N-S cleavage)
Sulfur Poisoning Risk NoneModerateHigh (Pd-catalysis)

Experimental Protocols

These protocols are designed to maximize conversion while preserving the heterocyclic core.[1]

Protocol A: Chemoselective Acylation

Due to the reduced nucleophilicity, standard acylation requires activation but must avoid harsh Lewis acids that might coordinate to the ring sulfur.[1]

Objective: Synthesis of N-(benzo[c]isothiazol-4-yl)acetamide.

  • Preparation: Dissolve Benzo[c]isothiazol-4-amine (1.0 eq) in anhydrous DCM (0.1 M).

  • Base Addition: Add Pyridine (1.5 eq) or DIPEA (1.2 eq). Note: Pyridine is preferred to buffer the HCl generated.[1]

  • Acylation: Cool to 0°C. Add Acetyl Chloride (1.1 eq) dropwise over 10 minutes.

    • Mechanism:[1][2][3][4][5][6][7] The base neutralizes the HCl, driving the equilibrium.[1] The cooling prevents side reactions at the ring nitrogen.[1]

  • Monitoring: Warm to RT and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[1]

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1] Wash organic layer with brine, dry over Na2SO4.[1]

  • Purification: Flash chromatography. Avoid acidic mobile phases which may degrade the product.[1]

Protocol B: Buchwald-Hartwig Cross-Coupling

Coupling this amine is challenging due to potential catalyst poisoning by the isothiazole sulfur.[1] The use of robust phosphine ligands is critical.[1]

Objective: Arylation of the C-4 amine.

  • Catalyst System: Pd(OAc)2 (5 mol%) + XPhos or BrettPhos (10 mol%).[1]

    • Why: These bulky, electron-rich ligands protect the Pd center from sulfur coordination and facilitate oxidative addition of the aryl halide.[1]

  • Base: Cs2CO3 (2.0 eq). Avoid strong alkoxides (NaOtBu) if the substrate has sensitive functional groups.[1]

  • Solvent: Toluene or Dioxane (degassed).

  • Procedure:

    • Charge flask with Amine (1.0 eq), Aryl Bromide (1.2 eq), Base, and Catalyst/Ligand.[1]

    • Evacuate and backfill with Argon (3x).[1]

    • Add solvent.[1][4][7][8] Heat to 80-100°C for 12-18 hours.[1]

  • Validation: Filter through Celite to remove Pd black.[1] Analyze crude by 1H NMR for the diagnostic downfield shift of the NH proton.[1]

Critical Stability Considerations

The 2,1-benzisothiazole ring is "pseudo-aromatic" and possesses a weak N-S bond interaction.[1]

The "Forbidden" Reagents

Researchers must strictly avoid the following conditions, which lead to ring opening (typically forming o-aminothiobenzaldehydes or disulfides):

  • Raney Nickel / H2: Rapid desulfurization/ring cleavage.[1]

  • LiAlH4: Reductive cleavage of the heterocycle.[1]

  • Vigorous Acidic Hydrolysis: Can lead to degradation of the isothiazole core.[1]

Pathway of Degradation

The following DOT diagram illustrates the ring-opening vulnerability.

Degradation Start Benzo[c]isothiazole Core Intermediate N-S Bond Cleavage Start->Intermediate Reduction Reagent Strong Reducing Agent (e.g., LiAlH4, Zn/HCl) Reagent->Intermediate Product o-Aminothiobenzaldehyde (Ring Opened) Intermediate->Product Hydrolysis/Rearrangement

Figure 2: Degradation pathway of the benzo[c]isothiazole scaffold under reducing conditions.

Applications & Bioisosterism

In drug discovery, the benzo[c]isothiazole scaffold serves as a bioisostere for:

  • Indoles: Similar shape and H-bond donor/acceptor profile but with distinct lipophilicity (LogP).[1]

  • Benzothiophenes: Adds a hydrogen bond acceptor (N) not present in benzothiophene.[1]

  • Kinase Inhibitors: The 4-amino group can mimic the hinge-binding motif of adenosine or other aminopyrimidines.[1]

Case Study Insight: While specific drugs relying solely on the 4-amino-benzo[c]isothiazole are rare, the scaffold is explored in fragment-based drug design (FBDD) for its ability to access unique vector space in binding pockets, particularly where an "ortho-substituent" effect is required to lock conformation.[1]

References

  • Synthesis and Reactivity of Isothiazoles

    • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.[1] PubMed.[1] Link

  • Scaffold Properties

    • Benzo[c]isothiazole | C7H5NS | CID 638008.[1] PubChem.[1][9][10] Link

  • Isothiazole Ring Stability

    • Isothiazoles in the Design and Synthesis of Biologically Active Substances.[1] Thieme Connect.[1] Link

  • General Benzothiazole/Isothiazole Functionalization

    • Synthetic strategies towards benzothiazole-based compounds. NIH.[1] Link

  • Reactivity of Aminobenzoisothiazoles

    • Biological studies on 2,1-benzisothiazole derivatives.[1][11][12] PubMed.[1] Link

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Methodological & Application

Novel Synthetic Approaches to 4-Aminobenzo[c]isothiazole: A Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Aminobenzo[c]isothiazole Scaffold

The benzo[c]isothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 4-position of this heterocyclic system opens up a wealth of possibilities for further functionalization, making 4-aminobenzo[c]isothiazole a highly valuable building block for the synthesis of novel therapeutic agents. This application note outlines two distinct and detailed synthetic routes for the preparation of this key intermediate, catering to both traditional and more innovative research and development strategies. The protocols provided herein are designed to be robust and reproducible, offering researchers the necessary tools to access this important molecule.

Route 1: A Classical Approach via Nitration and Subsequent Reduction

This well-established two-step sequence offers a reliable and scalable method for the synthesis of 4-aminobenzo[c]isothiazole, starting from the parent benzo[c]isothiazole. The strategy relies on the regioselective nitration of the aromatic ring, followed by a straightforward reduction of the nitro intermediate.

Causality of Experimental Choices:
  • Nitration: The use of a potent nitrating system, such as nitric acid in trifluoroacetic anhydride, is crucial for the efficient nitration of the relatively electron-deficient benzo[c]isothiazole ring system.[1][2] The regioselectivity of the nitration is directed by the electronic properties of the fused isothiazole ring.

  • Reduction: The choice of tin(II) chloride in hydrochloric acid for the reduction of the nitro group is a classic and highly effective method, known for its high functional group tolerance and straightforward workup. Alternative methods, such as catalytic hydrogenation, could also be employed.

Experimental Workflow: Nitration and Reduction Route

G cluster_0 Route 1: Nitration and Reduction A Benzo[c]isothiazole B Nitration (HNO3, (CF3CO)2O) A->B C 4-Nitrobenzo[c]isothiazole B->C D Reduction (SnCl2, HCl) C->D E 4-Aminobenzo[c]isothiazole D->E

Caption: Workflow for the synthesis of 4-aminobenzo[c]isothiazole via nitration and reduction.

Detailed Protocols:

Protocol 1.1: Synthesis of 4-Nitrobenzo[c]isothiazole

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzo[c]isothiazole (1.0 eq) in trifluoroacetic anhydride (10 vol) at 0 °C.

  • Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) to trifluoroacetic anhydride (2 vol) at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the solution of benzo[c]isothiazole over 30 minutes, maintaining the temperature at 0 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate (3 x 20 vol).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-nitrobenzo[c]isothiazole.

Protocol 1.2: Synthesis of 4-Aminobenzo[c]isothiazole

  • Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4-nitrobenzo[c]isothiazole (1.0 eq) in ethanol (10 vol).

  • Reagent Addition: Add tin(II) chloride dihydrate (5.0 eq) to the suspension, followed by the slow addition of concentrated hydrochloric acid (5 vol).

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material has been completely consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 20 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude 4-aminobenzo[c]isothiazole can be further purified by recrystallization or column chromatography.

Data Summary: Nitration and Reduction Route
StepReactantsKey ReagentsSolventTypical YieldAnalytical Data
Nitration Benzo[c]isothiazoleHNO₃, (CF₃CO)₂OTrifluoroacetic anhydride60-70%¹H NMR, ¹³C NMR, MS
Reduction 4-Nitrobenzo[c]isothiazoleSnCl₂, HClEthanol80-90%¹H NMR, ¹³C NMR, MS, IR

Route 2: A Novel Approach from a Pre-functionalized Benzene Precursor

This innovative route offers a potentially more convergent and flexible approach to 4-aminobenzo[c]isothiazole and its derivatives, starting from the readily available 2-cyano-3-methylaniline. This strategy involves the construction of the isothiazole ring onto the pre-functionalized aromatic core.

Causality of Experimental Choices:
  • Starting Material: 2-Cyano-3-methylaniline provides a strategic starting point with the amino and cyano groups correctly positioned for the subsequent cyclization.

  • Halogenation: N-Bromosuccinimide (NBS) is a mild and selective reagent for the benzylic bromination of the methyl group, a key step in activating this position for cyclization.

  • Cyclization: The use of a sulfur transfer reagent, such as sodium sulfide, allows for the direct formation of the N-S bond of the isothiazole ring through an intramolecular nucleophilic substitution.[3]

Experimental Workflow: Substituted Precursor Route

G cluster_1 Route 2: From Substituted Precursor F 2-Cyano-3-methylaniline G Benzylic Bromination (NBS, AIBN) F->G H 2-(Bromomethyl)-6-cyanobenzenamine G->H I Cyclization (Na2S) H->I J 4-Aminobenzo[c]isothiazole I->J

Caption: Workflow for the synthesis of 4-aminobenzo[c]isothiazole from a substituted precursor.

Detailed Protocols:

Protocol 2.1: Synthesis of 2-(Bromomethyl)-6-cyanobenzenamine

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-3-methylaniline (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Initiation: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the progress by TLC.

  • Workup: After completion, cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2.2: Synthesis of 4-Aminobenzo[c]isothiazole

  • Preparation: In a round-bottom flask, dissolve 2-(bromomethyl)-6-cyanobenzenamine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Reagent Addition: Add sodium sulfide (1.2 eq) to the solution and stir the mixture at room temperature.

  • Reaction and Monitoring: Gently heat the reaction mixture to 50-60 °C and monitor by TLC for the disappearance of the starting material.

  • Workup and Purification: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 4-aminobenzo[c]isothiazole.

Data Summary: Substituted Precursor Route
StepReactantsKey ReagentsSolventTypical YieldAnalytical Data
Bromination 2-Cyano-3-methylanilineNBS, AIBNCCl₄ or CH₃CN70-80%¹H NMR, ¹³C NMR, MS
Cyclization 2-(Bromomethyl)-6-cyanobenzenamineNa₂SDMF60-70%¹H NMR, ¹³C NMR, MS, IR

Conclusion

The two synthetic routes presented in this application note provide researchers with reliable and adaptable methods for the preparation of 4-aminobenzo[c]isothiazole. The classical nitration-reduction pathway offers a robust and high-yielding approach, while the novel route starting from a pre-functionalized precursor presents an attractive alternative for the synthesis of analogues and for library generation. The detailed protocols and experimental insights provided herein are intended to empower researchers in drug discovery and development to readily access this key heterocyclic building block.

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Application Notes and Protocols: Benzo[c]isothiazol-4-amine as a Promising Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer unique structural features and unlock new avenues for therapeutic intervention. The benzoisothiazole core, a bicyclic aromatic system containing nitrogen and sulfur, has garnered significant attention for its presence in a wide array of biologically active compounds. While the benzo[d]isothiazole and benzothiazole isomers have been extensively explored, the benzo[c]isothiazole framework, and specifically Benzo[c]isothiazol-4-amine, represents a relatively untapped area of chemical space. This document provides a comprehensive guide for researchers, outlining the rationale for its use, a proposed synthetic pathway, and potential applications in drug discovery by drawing parallels with its well-studied isomers.

Introduction: The Benzisothiazole Family - A Privileged Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen- and sulfur-containing rings being particularly prominent. The benzisothiazole scaffold, a fusion of a benzene and an isothiazole ring, is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[1][2] Derivatives of its isomers, benzo[d]isothiazole and benzothiazole, have demonstrated a remarkable breadth of pharmacological activities, including:

  • Anticancer: Many benzothiazole derivatives have shown potent antitumor activity.[3][4]

  • Anti-inflammatory: This class of compounds has been investigated for its potential in treating inflammatory conditions.[3][4]

  • Antimicrobial: Benzisothiazole derivatives have exhibited activity against a range of bacterial and fungal pathogens.[2][5]

  • Neuroprotective: Certain derivatives have shown promise in the context of neurodegenerative diseases.[4]

The specific arrangement of the sulfur and nitrogen atoms, along with the substitution pattern on the benzene ring, significantly influences the biological activity of these compounds. Benzo[c]isothiazol-4-amine, with its unique electronic and steric properties, presents an exciting opportunity to explore new structure-activity relationships (SAR) and potentially identify novel drug candidates with improved efficacy and selectivity.

Synthetic Protocol: A Proposed Route to Benzo[c]isothiazol-4-amine

Overall Synthetic Scheme

Synthetic_Pathway A 2-Methyl-3-nitroaniline B 2-Methyl-1,3-dinitrobenzene A->B  Diazotization & Sandmeyer Reaction   C 2-(Bromomethyl)-1,3-dinitrobenzene B->C  Free Radical Bromination (NBS, AIBN)   D 2-((Thioacetyl)methyl)-1,3-dinitrobenzene C->D  Thioacetylation (Potassium Thioacetate)   E 4-Nitrobenzo[c]isothiazole D->E  Oxidative Cyclization (e.g., I2, DMSO)   F Benzo[c]isothiazol-4-amine E->F  Nitro Group Reduction (e.g., Fe/HCl or H2, Pd/C)  

Caption: Proposed synthetic pathway to Benzo[c]isothiazol-4-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Methyl-1,3-dinitrobenzene

  • Rationale: The initial step involves converting the amino group of 2-methyl-3-nitroaniline to a second nitro group. This can be achieved through a diazotization reaction followed by a Sandmeyer-type reaction with a nitrite source.

  • Protocol:

    • To a stirred solution of 2-methyl-3-nitroaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate flask, prepare a solution of sodium nitrite (3 equivalents) and copper(I) oxide (catalytic amount) in water.

    • Slowly add the diazonium salt solution to the nitrite solution at room temperature. Vigorous gas evolution will be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-methyl-1,3-dinitrobenzene.

Step 2: Synthesis of 2-(Bromomethyl)-1,3-dinitrobenzene

  • Rationale: This step involves the benzylic bromination of the methyl group. N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) is a standard and effective method for this transformation.

  • Protocol:

    • Dissolve 2-methyl-1,3-dinitrobenzene (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

    • Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude 2-(bromomethyl)-1,3-dinitrobenzene can often be used in the next step without further purification.

Step 3: Synthesis of 2-((Thioacetyl)methyl)-1,3-dinitrobenzene

  • Rationale: The bromo group is a good leaving group and can be readily displaced by a sulfur nucleophile. Potassium thioacetate is a common reagent for introducing a protected thiol group.

  • Protocol:

    • Dissolve the crude 2-(bromomethyl)-1,3-dinitrobenzene (1 equivalent) in a polar aprotic solvent like acetone or DMF.

    • Add potassium thioacetate (1.2 equivalents) and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate to yield the crude thioacetate derivative.

Step 4: Synthesis of 4-Nitrobenzo[c]isothiazole

  • Rationale: This is the key ring-forming step. An intramolecular oxidative cyclization is required to form the isothiazole ring. Various oxidizing agents can be employed for the formation of the N-S bond.

  • Protocol:

    • Dissolve the crude 2-((thioacetyl)methyl)-1,3-dinitrobenzene (1 equivalent) in a solvent such as DMSO or chlorobenzene.

    • Add an oxidizing agent, for example, iodine (1.2 equivalents).

    • Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture and quench with a solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the crude product by column chromatography to obtain 4-nitrobenzo[c]isothiazole.

Step 5: Synthesis of Benzo[c]isothiazol-4-amine

  • Rationale: The final step is the reduction of the aromatic nitro group to an amine. This is a standard and high-yielding transformation in organic synthesis. Several methods are available, with the choice depending on the presence of other functional groups.[7][8]

  • Protocol (Method A: Iron in Acidic Media):

    • Suspend 4-nitrobenzo[c]isothiazole (1 equivalent) and iron powder (5-10 equivalents) in a mixture of ethanol and water.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Make the filtrate basic with an aqueous solution of sodium bicarbonate or ammonia.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to yield Benzo[c]isothiazol-4-amine.

  • Protocol (Method B: Catalytic Hydrogenation):

    • Dissolve 4-nitrobenzo[c]isothiazole (1 equivalent) in a solvent such as ethanol, methanol, or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete.

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate to obtain the desired product.

Applications in Medicinal Chemistry: Exploring New Chemical Space

The primary amine of Benzo[c]isothiazol-4-amine serves as a versatile synthetic handle for the introduction of a wide variety of functional groups and building blocks, allowing for the rapid generation of compound libraries for biological screening. Based on the extensive research on its isomers, this scaffold holds significant promise in several therapeutic areas.

Anticancer Drug Discovery

The benzothiazole nucleus is a prominent feature in numerous compounds with potent anticancer activity.[3][4] These compounds often exert their effects through various mechanisms, including inhibition of protein kinases, tubulin polymerization, and topoisomerases. The unique electronic and steric profile of the Benzo[c]isothiazol-4-amine scaffold could lead to novel interactions with these or other cancer-related targets.

Table 1: Examples of Biologically Active Benzisothiazole and Benzothiazole Derivatives

Compound ClassExample StructureBiological Target/ActivityReference
Benzo[d]isothiazole DerivativesSchiff BasesCytotoxic against leukemia cell lines[1]
2-Aminobenzothiazole DerivativesVariousAnticancer, targeting various kinases[9]
Benzothiazole-containing compoundsCompound B7Dual anticancer and anti-inflammatory activities[3]
Development of Anti-inflammatory Agents

Chronic inflammation is a key component of many diseases, including cancer.[3] Benzothiazole derivatives have been reported to possess anti-inflammatory properties.[4] The Benzo[c]isothiazol-4-amine scaffold can be elaborated to generate analogs that modulate key inflammatory pathways.

Antimicrobial Drug Development

The emergence of drug-resistant pathogens is a major global health threat. Benzisothiazole derivatives have shown a broad spectrum of antimicrobial activity.[2][5] Libraries based on the Benzo[c]isothiazol-4-amine core could be screened against various bacterial and fungal strains to identify new antimicrobial leads.

Experimental Workflow for Library Development

The following workflow outlines a general strategy for utilizing Benzo[c]isothiazol-4-amine as a scaffold for the generation of a diverse chemical library for high-throughput screening.

Library_Development_Workflow cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening and Optimization A Benzo[c]isothiazol-4-amine Synthesis B Amide Coupling (Carboxylic Acids, Acyl Chlorides) A->B  Diversification Reactions   C Sulfonamide Formation (Sulfonyl Chlorides) A->C  Diversification Reactions   D Reductive Amination (Aldehydes, Ketones) A->D  Diversification Reactions   E Urea/Thiourea Formation (Isocyanates, Isothiocyanates) A->E  Diversification Reactions   F High-Throughput Screening (HTS) B->F  Compound Library   C->F  Compound Library   D->F  Compound Library   E->F  Compound Library   G Hit Identification and Validation F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I

Caption: A generalized workflow for the development of a chemical library based on the Benzo[c]isothiazol-4-amine scaffold.

Conclusion

While Benzo[c]isothiazol-4-amine is a relatively unexplored scaffold, its structural relationship to the medicinally significant benzothiazole and benzo[d]isothiazole isomers strongly suggests its potential as a valuable building block in drug discovery. The proposed synthetic route provides a practical starting point for its preparation, and the diverse biological activities of its relatives highlight promising therapeutic areas for investigation. By systematically exploring the chemical space around this novel scaffold, researchers can potentially uncover new lead compounds with unique pharmacological profiles.

References

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Application and Protocol Guide for the N-Functionalization of Benzo[c]isothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Benzo[c]isothiazole Scaffold

The benzo[c]isothiazole moiety is a privileged heterocyclic scaffold that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique electronic properties and structural rigidity make it an attractive core for the development of novel therapeutic agents. The N-functionalization of benzo[c]isothiazol-4-amine, in particular, opens up a vast chemical space for generating diverse libraries of compounds with potential biological activities, including but not limited to kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[1][2][3][4][5] This guide provides detailed protocols and expert insights into the key methodologies for the N-functionalization of benzo[c]isothiazol-4-amine, empowering researchers to efficiently synthesize and explore the therapeutic potential of its derivatives.

Core Principles of N-Functionalization

The primary amino group of benzo[c]isothiazol-4-amine serves as a versatile handle for a variety of chemical transformations. The choice of functionalization strategy is dictated by the desired target molecule and its intended application. The principal approaches covered in this guide are N-acylation, N-alkylation, and N-arylation, each offering a distinct avenue for molecular elaboration. The underlying principle for these reactions is the nucleophilic character of the amine, which attacks an electrophilic partner to form a new nitrogen-carbon or nitrogen-acyl bond.

Section 1: N-Acylation of Benzo[c]isothiazol-4-amine

N-acylation is a robust and widely employed method for introducing an amide functionality, which can significantly influence the physicochemical and pharmacological properties of the parent amine. The resulting amides are often more stable and can participate in key hydrogen bonding interactions with biological targets.

Rationale for Method Selection

The reaction of an amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, is a highly efficient method for amide bond formation. The use of acyl chlorides is often preferred for its high reactivity, typically proceeding rapidly at or below room temperature. For more sensitive substrates or when the corresponding acyl chloride is unavailable, carboxylic acid coupling reagents provide a milder and more versatile alternative.

Experimental Protocol: Acylation with Acyl Chlorides

This protocol details a general procedure for the N-acylation of benzo[c]isothiazol-4-amine using an acyl chloride in the presence of a non-nucleophilic base.

Workflow Diagram: N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Benzo[c]isothiazol-4-amine in anhydrous DCM prep_base Add Triethylamine (2.0 eq.) prep_amine->prep_base prep_cool Cool to 0 °C prep_base->prep_cool add_acyl Add Acyl Chloride (1.1 eq.) dropwise prep_cool->add_acyl warm_rt Warm to room temperature and stir for 2-4 h add_acyl->warm_rt quench Quench with H₂O warm_rt->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for N-acylation of benzo[c]isothiazol-4-amine.

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzo[c]isothiazol-4-amine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: To the stirred solution, add triethylamine (2.0 eq.) as a scavenger for the HCl byproduct.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert and effectively dissolves the starting materials.
Base Triethylamine (TEA)Neutralizes the HCl generated during the reaction.
Temperature 0 °C to Room TemperatureControls the initial exothermicity of the reaction.
Stoichiometry Amine:Acyl Chloride:Base = 1:1.1:2Ensures complete consumption of the limiting reagent.

Section 2: N-Alkylation of Benzo[c]isothiazol-4-amine

N-alkylation introduces aliphatic or benzylic groups to the amino function, which can modulate lipophilicity and steric bulk, properties crucial for optimizing drug-like characteristics.

Rationale for Method Selection

Reductive amination is a highly effective method for N-alkylation that proceeds under mild conditions and exhibits broad substrate scope. This method involves the initial formation of an imine or enamine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding alkylated amine. The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the iminium ion in the presence of the carbonyl starting material.

Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the N-alkylation of benzo[c]isothiazol-4-amine with an aldehyde via reductive amination.

Reaction Mechanism: Reductive Amination

Reductive_Amination Amine Benzo[c]isothiazol-4-amine Imine Iminium Ion Intermediate Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product N-Alkyl Benzo[c]isothiazol-4-amine Imine->Product + NaBH(OAc)₃ ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

Caption: Simplified mechanism of reductive amination.

Step-by-Step Protocol:

  • Preparation: To a solution of benzo[c]isothiazol-4-amine (1.0 eq.) and the desired aldehyde (1.2 eq.) in dichloroethane (DCE), add acetic acid (1.1 eq.).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

ParameterConditionRationale
Solvent Dichloroethane (DCE)Aprotic and compatible with the reducing agent.
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and selective for the iminium ion.
Catalyst Acetic AcidCatalyzes the formation of the iminium ion.
Temperature Room TemperatureSufficient for both imine formation and reduction.

Section 3: N-Arylation of Benzo[c]isothiazol-4-amine

N-arylation, particularly through transition-metal-catalyzed cross-coupling reactions, allows for the introduction of aryl or heteroaryl substituents, significantly expanding the structural diversity and potential for π-π stacking interactions in drug-receptor binding.

Rationale for Method Selection

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This methodology is highly tolerant of various functional groups and can be used to couple a wide range of aryl halides or triflates with amines. The choice of ligand is critical for the efficiency of the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the N-arylation of benzo[c]isothiazol-4-amine with an aryl bromide.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-Br AmineComplex Amine Coordination OxAdd->AmineComplex + Amine, + Base ProductComplex Product Complex AmineComplex->ProductComplex Reductive Elimination ProductComplex->Pd0 - Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 5 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Reagent Addition: Add benzo[c]isothiazol-4-amine (1.0 eq.) and the aryl bromide (1.2 eq.).

  • Solvent Addition: Add anhydrous toluene or dioxane as the solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Palladium Precatalyst and LigandFacilitates the C-N bond formation.
Base Cesium Carbonate (Cs₂CO₃)Strong, non-nucleophilic base to deprotonate the amine.
Solvent Anhydrous Toluene or DioxaneHigh-boiling aprotic solvent suitable for cross-coupling.
Temperature 80-110 °CProvides the necessary thermal energy for the catalytic cycle.

Section 4: Characterization of N-Functionalized Products

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques should be employed.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and purity assessment.Shifts in the aromatic and aliphatic regions corresponding to the newly introduced functional group.
Mass Spectrometry Determination of molecular weight.Molecular ion peak corresponding to the expected product mass.
FT-IR Spectroscopy Identification of functional groups.Appearance of characteristic amide C=O stretch (for N-acylation) or N-H stretch changes.
HPLC/LC-MS Purity assessment and reaction monitoring.A single major peak for the pure product.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the N-functionalization of benzo[c]isothiazol-4-amine. By leveraging these robust methodologies, researchers can efficiently generate a wide array of derivatives for screening in drug discovery programs. The choice of a specific protocol should be guided by the desired functionality and the chemical nature of the coupling partners. Careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

  • Synthesis of Benzo[d]isothiazoles: An Update.Arkivoc, 2024. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2024/part-v-general-papers/202312146]
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][7][8]Thiazin-4-One Derivatives. Molecules, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11122111/]

  • A Review on Recent Development and biological applications of benzothiazole derivatives.Progress in Chemical and Biochemical Research, 2022. [URL: https://www.pcbiochemres.com/article_148387.html]
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.Molecules, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296316/]
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.Journal of Chemical Reviews, 2024. [URL: https://www.chemnama.com/full-text/10.22034/jcr.2024.437025.1242]
  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach.Molecules, 2021. [URL: https://www.mdpi.com/1420-3049/26/22/7000]

Sources

Strategic Utilization of Benzo[c]isothiazol-4-amine in Next-Generation Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the synthesis and medicinal chemistry utility of Benzo[c]isothiazol-4-amine , a bicyclic aromatic heterocycle belonging to the 2,1-benzisothiazole class. Unlike its more common isomer, benzo[d]isothiazole (1,2-isomer), the benzo[c]isothiazole (2,1-isomer) scaffold possesses unique electronic delocalization properties due to its hypervalent sulfur character.

Why this Scaffold? In kinase inhibitor design, "scaffold hopping" is a critical strategy to bypass intellectual property (IP) congestion and overcome resistance mutations. The 4-aminobenzo[c]isothiazole moiety serves as a high-value bioisostere for:

  • 4-Aminoquinazolines: (e.g., Gefitinib, Erlotinib) – The scaffold mimics the bicyclic core but alters the hydrogen bond acceptor vector at the hinge region.

  • 3-Aminoindazoles: (e.g., Axitinib) – It maintains planarity and lipophilicity while modifying metabolic susceptibility.

This guide provides a validated protocol for synthesizing the scaffold via the Davis Reaction and coupling it to kinase cores to generate Type I/II ATP-competitive inhibitors.

Chemical Synthesis Protocol: The Davis Route

The most robust method for constructing the 2,1-benzisothiazole ring, particularly with specific regiochemistry (4-position), is the reaction of o-toluidine derivatives with thionyl chloride, originally described by Davis et al.

Workflow Diagram: Scaffold Synthesis

SynthesisWorkflow Start 2-Methyl-3-nitroaniline (Precursor) Step1 Cyclization (Davis Rxn) Reagent: SOCl2, Xylene, Reflux Start->Step1 Ring Closure Inter 4-Nitrobenzo[c]isothiazole (Intermediate) Step1->Inter Yield: ~65-70% Step2 Nitro Reduction Reagent: Fe, NH4Cl, EtOH/H2O Inter->Step2 Reduction Final Benzo[c]isothiazol-4-amine (Target Scaffold) Step2->Final Yield: ~85%

Figure 1: Two-step synthesis of the target amine from commercially available aniline precursors.

Detailed Methodology
Step 1: Synthesis of 4-Nitrobenzo[c]isothiazole

Principle: The reaction relies on the nucleophilic attack of the amine on thionyl chloride, followed by an intramolecular electrophilic cyclization onto the methyl group (a mechanism unique to o-alkyl anilines).

  • Reagents: 2-Methyl-3-nitroaniline (10.0 g, 65.7 mmol), Thionyl Chloride (

    
    , 20 mL), Xylene (anhydrous, 100 mL).
    
  • Procedure:

    • Dissolve the aniline in xylene in a round-bottom flask equipped with a reflux condenser and a drying tube (

      
      ).
      
    • Add

      
       dropwise at room temperature (Exothermic!).
      
    • Heat the mixture to reflux (140°C) for 24 hours. The solution will turn dark.

    • Critical Endpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot should disappear.

  • Work-up:

    • Cool to room temperature.[1] Remove excess

      
       and xylene under reduced pressure.
      
    • Resuspend the residue in water and neutralize with saturated

      
       solution.
      
    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Validation: 4-Nitrobenzo[c]isothiazole appears as yellow needles.

    • 1H NMR (400 MHz, DMSO-d6): Characteristic singlet at ~9.8 ppm (H-3 of isothiazole ring).

Step 2: Reduction to Benzo[c]isothiazol-4-amine

Safety Note: Avoid catalytic hydrogenation (Pd/C, H2) if possible, as the N-S bond in benzo[c]isothiazoles is labile to hydrogenolysis. Iron-mediated reduction is preferred.

  • Reagents: 4-Nitrobenzo[c]isothiazole (5.0 g), Iron powder (5 eq), Ammonium Chloride (5 eq), Ethanol (40 mL), Water (10 mL).

  • Procedure:

    • Suspend the nitro compound in EtOH/H2O.

    • Add Fe powder and

      
      .
      
    • Reflux at 80°C for 4 hours with vigorous stirring.

  • Work-up:

    • Filter hot through a Celite pad to remove iron sludge. Wash with hot ethanol.

    • Concentrate the filtrate.

    • Basify with 1M NaOH and extract with EtOAc.

  • Product: Benzo[c]isothiazol-4-amine (CAS: 13539-38-3).

    • Appearance: Orange/Red solid.

    • Stability: Store under inert atmosphere at -20°C.

Application Protocol: Kinase Inhibitor Synthesis

The 4-amine group acts as the nucleophile to attach the scaffold to a kinase-binding "hinge" core (e.g., 2,4-dichloropyrimidine).

Workflow Diagram: Kinase Coupling

KinaseCoupling Scaffold Benzo[c]isothiazol-4-amine (Nucleophile) Complex Pd(OAc)2 / Xantphos Cs2CO3, Dioxane, 100°C Scaffold->Complex Core 2,4-Dichloropyrimidine (Electrophile) Core->Complex Product Target Kinase Inhibitor (Hinge Binder) Complex->Product Buchwald-Hartwig C-N Coupling

Figure 2: Palladium-catalyzed cross-coupling strategy.

Protocol: Buchwald-Hartwig Amination

This step couples the benzo[c]isothiazole to a chloropyrimidine core.

  • Reaction Setup:

    • In a glovebox or under Argon, combine:

      • Benzo[c]isothiazol-4-amine (1.0 eq)

      • Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) (1.1 eq)

      • 
         (0.05 eq) or 
        
        
        
      • Xantphos (0.1 eq) (Ligand choice is critical for steric bulk)

      • 
         (2.0 eq)
        
      • 1,4-Dioxane (degassed, 0.1 M concentration)

  • Execution:

    • Seal the vial and heat to 100°C for 12-16 hours.

    • Monitoring: LC-MS should show the conversion of the amine (M+H) to the coupled product.

  • Purification:

    • Filter through Celite.

    • Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Note: Avoid strong acids like TFA if the N-S bond proves sensitive, though it is generally stable in conjugation.

Expert Insights & Troubleshooting

Data Summary: Optimization Parameters
ParameterRecommendationRationale
Solvent Toluene or DioxaneNon-polar aprotic solvents favor the Davis cyclization and Pd-coupling.
Base (Coupling)

Weaker bases (

) often fail to deprotonate the aniline sufficiently for coupling.
Reduction Fe/NH4ClAvoid H2/Pd. The N-S bond in benzo[c]isothiazole can undergo hydrogenolysis to form aminobenzyl thiols.
Storage Dark/ColdThe 2,1-ring is pseudo-aromatic and can be light-sensitive over long periods.
Structural Biology Context

When modeled into the ATP binding pocket (e.g., PIM1 or CDK2):

  • The N-S-N motif of the benzo[c]isothiazole ring is highly polarizable.

  • The C4-Amino linker positions the bicyclic system into the hydrophobic "back pocket" (Gatekeeper region) if coupled to a hinge binder, or acts as the solvent front vector if the benzo[c]isothiazole is the hinge binder.

References

  • Davis, M., & White, A. W. (1969). The reaction of thionyl chloride with some o-amino-aldehydes and related compounds. The Journal of Organic Chemistry, 34(10), 2985-2988. Link

  • Davis, M., & Scanlon, D. B. (1977).[2] The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435.[2] Link

  • Lombardino, J. G. (1965). Preparation and properties of some 2,1-benzisothiazoles. The Journal of Organic Chemistry, 30(7), 2403-2407. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

Application Notes and Protocols: The Synthetic Utility of the Benzo[c]isothiazole Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quest for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a paramount challenge in modern agriculture. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically proven to be a fertile ground for the discovery of potent bioactive molecules. Among these, the benzisothiazole and its isomers represent a privileged scaffold, underpinning a range of commercial and investigational agrochemicals. This guide provides a comprehensive overview of the synthetic utility of the benzoisothiazole core, with a specific focus on the potential applications of amino-substituted derivatives as versatile building blocks. While direct literature on the use of Benzo[c]isothiazol-4-amine in agrochemical synthesis is notably scarce, this document extrapolates from the well-established chemistry of related isomers and analogous aromatic amines to provide a forward-looking perspective for researchers. We present detailed synthetic strategies and protocols for analogous, more readily accessible amino-benzisothiazole derivatives, offering a practical starting point for the exploration of this promising, yet underexplored, area of chemical space.

Introduction: The Benzisothiazole Scaffold in Agrochemicals

The benzisothiazole moiety, a bicyclic system consisting of a benzene ring fused to an isothiazole ring, is a cornerstone in the development of various bioactive compounds. The arrangement of the nitrogen and sulfur atoms in the five-membered ring gives rise to different isomers, primarily the benzo[d]isothiazole and the less common benzo[c]isothiazole. These scaffolds are prevalent in compounds exhibiting a wide spectrum of biological activities, including fungicidal, insecticidal, herbicidal, and plant defense activation properties.[1][2]

The inherent stability and the potential for diverse functionalization make the benzisothiazole ring an attractive starting point for the synthesis of novel agrochemicals. The introduction of an amino group, as in the case of the titular Benzo[c]isothiazol-4-amine , theoretically provides a reactive handle for a multitude of chemical transformations, enabling the generation of large and diverse compound libraries for high-throughput screening.

Despite this potential, a thorough review of the scientific and patent literature reveals a significant focus on the benzo[d]isothiazole isomer, with a dearth of information on the synthesis and application of Benzo[c]isothiazol-4-amine in the agrochemical context. This guide, therefore, aims to bridge this gap by providing a scientifically grounded, albeit partially prospective, overview of how this and related synthons can be leveraged in agrochemical research and development.

The Amino Group: A Gateway to Chemical Diversity

The primary amino group is one of the most versatile functional groups in organic synthesis. In the context of a heterocyclic scaffold like Benzo[c]isothiazol-4-amine, it serves as a nucleophilic center and a precursor for a wide array of functional group interconversions. The strategic derivatization of this amino group can profoundly influence the physicochemical properties and biological activity of the resulting molecule.

Key Synthetic Transformations of the Amino Group

The following diagram illustrates the principal synthetic pathways that can be envisioned for the derivatization of an amino-benzisothiazole core, based on well-established aromatic amine chemistry.

Synthetic_Utility_of_Amino_Benzisothiazole cluster_derivatives Potential Agrochemical Leads cluster_downstream Further Diversification Benzo[c]isothiazol-4-amine Benzo[c]isothiazol-4-amine Amides Amides Benzo[c]isothiazol-4-amine->Amides Acylation (RCOCl, (RCO)2O) Sulfonamides Sulfonamides Benzo[c]isothiazol-4-amine->Sulfonamides Sulfonylation (RSO2Cl) Ureas/Thioureas Ureas/Thioureas Benzo[c]isothiazol-4-amine->Ureas/Thioureas Reaction with Isocyanates/Isothiocyanates Diazo Compounds Diazo Compounds Benzo[c]isothiazol-4-amine->Diazo Compounds Diazotization (NaNO2, HCl) Halogenated Derivatives Halogenated Derivatives Diazo Compounds->Halogenated Derivatives Sandmeyer Reaction (CuX) Hydroxylated Derivatives Hydroxylated Derivatives Diazo Compounds->Hydroxylated Derivatives Hydrolysis (H2O, H+) Cyanated Derivatives Cyanated Derivatives Diazo Compounds->Cyanated Derivatives Sandmeyer Reaction (CuCN)

Caption: Potential derivatization pathways for an amino-benzisothiazole scaffold.

The rationale behind these transformations is to modulate key properties such as:

  • Lipophilicity: Acylation and sulfonylation can significantly increase the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects.

  • Hydrogen Bonding: The introduction of amide, sulfonamide, or urea functionalities provides additional hydrogen bond donors and acceptors, which can be crucial for binding to target enzymes or receptors.

  • Metabolic Stability: Derivatization of the amino group can block potential sites of metabolic oxidation, thereby increasing the in-planta or in-vivo half-life of the compound.

  • Electronic Properties: The nature of the substituent introduced can alter the electron density of the benzisothiazole ring system, which can fine-tune its reactivity and binding affinity.

Synthesis of Key Benzisothiazole and Benzothiazole Precursors

Given the lack of specific protocols for Benzo[c]isothiazol-4-amine, we present detailed methodologies for the synthesis of structurally related and synthetically accessible amino-benzisothiazole and aminobenzothiazole derivatives. These protocols are based on established literature and provide a solid foundation for researchers entering this field.

Protocol 1: Synthesis of 3-Amino-1,2-benzisothiazole 1,1-Dioxide Derivatives

This protocol is adapted from patented procedures for the synthesis of pesticidal 3-amino-1,2-benzisothiazole dioxide derivatives.[3] The core strategy involves the reaction of a saccharin derivative with a primary or secondary amine.

Workflow Diagram:

Protocol_1 cluster_steps Synthesis of 3-Amino-1,2-benzisothiazole 1,1-Dioxide Start Starting Materials: 3-Chloro-1,2-benzisothiazole 1,1-dioxide Primary/Secondary Amine Reaction Reaction Setup: - Dissolve 3-chloro-1,2-benzisothiazole 1,1-dioxide in a suitable solvent (e.g., THF, DMF). - Add the amine (1.1 eq.) dropwise at 0-5 °C. - Allow to warm to room temperature and stir for 2-16 hours. Start->Reaction Workup Work-up: - Monitor reaction by TLC. - Quench with water. - Extract with an organic solvent (e.g., ethyl acetate). - Wash the organic layer with brine. Reaction->Workup Purification Purification: - Dry the organic layer over anhydrous sodium sulfate. - Concentrate under reduced pressure. - Purify the crude product by column chromatography (silica gel) or recrystallization. Workup->Purification Product Final Product: 3-Amino-1,2-benzisothiazole 1,1-Dioxide Derivative Purification->Product

Caption: Workflow for the synthesis of 3-amino-1,2-benzisothiazole 1,1-dioxide derivatives.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-chloro-1,2-benzisothiazole 1,1-dioxide (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.2 M).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. To this, add the desired primary or secondary amine (1.1 eq.) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the starting material and the product.

  • Low-Temperature Addition: The dropwise addition of the amine at low temperature is to control the exothermicity of the reaction.

  • Monitoring by TLC: This allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times.

Protocol 2: Synthesis of 2-Substituted Benzothiazoles via Condensation

This is a general and widely used method for the synthesis of the benzothiazole core, involving the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[4] This protocol can be adapted to produce a variety of 2-substituted benzothiazoles.

Workflow Diagram:

Protocol_2 cluster_steps Synthesis of 2-Substituted Benzothiazoles Start Starting Materials: 2-Aminothiophenol Carboxylic Acid/Aldehyde Reaction Reaction Setup: - Combine 2-aminothiophenol (1.0 eq.) and the carboxylic acid/aldehyde (1.1 eq.) in a high-boiling solvent (e.g., toluene, xylene) or under solvent-free conditions. - Add a catalyst (e.g., p-toluenesulfonic acid, polyphosphoric acid). Start->Reaction Heating Heating and Water Removal: - Heat the mixture to reflux (110-140 °C) with a Dean-Stark apparatus to remove water. - Monitor reaction for 2-24 hours. Reaction->Heating Workup Work-up: - Cool the reaction mixture. - Neutralize with a base (e.g., saturated sodium bicarbonate solution). - Extract with an organic solvent (e.g., ethyl acetate). Heating->Workup Purification Purification: - Wash the organic layer with water and brine. - Dry over anhydrous sodium sulfate and concentrate. - Purify by column chromatography or recrystallization. Workup->Purification Product Final Product: 2-Substituted Benzothiazole Purification->Product

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 2-aminothiophenol (1.0 eq.), the desired carboxylic acid or aldehyde (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 eq.) in toluene (0.5 M).

  • Heating: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue heating until no more water is collected (typically 2-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel or by recrystallization.

  • Characterization: Analyze the purified product by NMR and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Dean-Stark Trap: The removal of water drives the condensation reaction to completion according to Le Chatelier's principle.

  • Acid Catalyst: The acid protonates the carbonyl group of the carboxylic acid or aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the amino group of the 2-aminothiophenol.

  • Basic Wash: The sodium bicarbonate wash is necessary to remove the acid catalyst and any unreacted carboxylic acid.

Data Summary: Agrochemical Activity of Benzisothiazole and Benzothiazole Derivatives

The following table summarizes the types of agrochemical activities that have been reported for various derivatives of the benzisothiazole and benzothiazole scaffolds. This data underscores the potential of these core structures in the development of new crop protection agents.

Scaffold TypeDerivative ClassReported Agrochemical ActivityRepresentative Examples/References
Benzo[d]isothiazole 3-Amino-1,2-benzisothiazole 1,1-dioxidesInsecticidal, Acaricidal[3]
Benzo[d]isothiazole General DerivativesPlant defense activation (Probenazole)[5]
Benzothiazole 2-Substituted BenzothiazolesHerbicidal, Fungicidal, Antibacterial[2][6]
Isothiazole General DerivativesFungicidal[7]

Conclusion and Future Outlook

The benzisothiazole and benzothiazole scaffolds are undeniably important in the field of agrochemical discovery. While the specific synthon, Benzo[c]isothiazol-4-amine , remains an enigmatic and largely unexplored entity in this context, the foundational principles of aromatic amine chemistry provide a clear roadmap for its potential derivatization and evaluation. The protocols provided for analogous and more accessible amino-substituted benzisothiazole and benzothiazole derivatives offer a practical entry point for researchers to synthesize and screen novel compounds based on these privileged scaffolds.

It is the author's belief that a systematic exploration of the chemical space around the benzo[c]isothiazole core, facilitated by the synthetic strategies outlined in this guide, could lead to the discovery of a new generation of agrochemicals with novel modes of action and favorable safety profiles. The lack of existing literature on Benzo[c]isothiazol-4-amine should not be seen as a deterrent, but rather as an opportunity for innovation and discovery in the ongoing effort to secure global food production.

References

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Available from: [Link]

  • Wikipedia contributors. (2023). Benzothiazole. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Semantic Scholar. Available from: [Link]

  • Shafiee, M., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available from: [Link]

  • Kovalenko, S. M., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry, 55, 1427–1468. Available from: [Link]

  • Davis, M., & White, A. W. (1969). The Preparation and Properties of Some 2,1-Benzisoxazole and 2,1-Benzisothiazole Derivatives. Journal of the Chemical Society C: Organic, 2189-2193. Available from: [Link]

  • Song, B., et al. (2021). Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites. Environmental Science: Processes & Impacts, 23(3), 463-472. Available from: [Link]

  • Maji, B., & Ghosh, T. (2020). Photocatalyst-Free Visible-Light Triggered Amination of Benzo[c][5][7][8]thiadiazole: Direct C–N Bond Formation from C(sp2)–H bond. Organic & Biomolecular Chemistry, 18(40), 8089-8094. Available from: [Link]

  • Pattison, G. (2014). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. Available from: [Link]

  • Li, Y., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules, 28(13), 5035. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Zani, F., et al. (1994). Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles. Il Farmaco, 49(11), 713-719. Available from: [Link]

  • Maji, B., & Ghosh, T. (2020). Photocatalyst-free visible-light triggered amination of benzo[c][5][7][8]thiadiazole: direct C–N bond formation from C(sp2)–H bond. RSC Publishing. Available from: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Benzisothiazolinone and its salts: Human health tier II assessment. Australian Government Department of Health. Available from: [Link]

  • Davis, M., & Pettett, M. (1976). Benzo[c]fused isothiazoles. II. Synthesis of some angular isothiazolo[c]benzothiadiazoles. An anomalous amination reaction. Australian Journal of Chemistry, 29(8), 1701-1708. Available from: [Link]

  • European Patent Office. (2022). Agrochemical composition with improved drift, rainfastness and uptake properties (EP 3994989 A1). Google Patents.
  • Ciba-Geigy Corp. (1985). Benzothiazole substituted carboxylic acid amide compounds and herbicidal methods compositions thereof (US Patent 4,509,971). Google Patents.
  • Syngenta Participations AG. (2009). 3-amino-benzo [d] isothiazole dioxide derivatives and their use as pesticides (WO 2009/141305 A1). Google Patents.

Sources

Pharmacophore modeling based on the Benzo[c]isothiazol-4-amine structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Benzo[c]isothiazol-4-amine scaffold represents a privileged bicyclic heteroaromatic system in medicinal chemistry, particularly valuable for designing ATP-competitive kinase inhibitors. Unlike its more common benzo[d]isothiazole or benzothiazole counterparts, the c-fused isomer offers unique vector geometry for substituent growth, allowing precise targeting of the solvent-exposed regions of kinase pockets while anchoring to the hinge region via the C4-amine.

This Application Note provides a rigorous protocol for generating high-confidence pharmacophore models for this scaffold. We integrate both Ligand-Based (LB) and Structure-Based (SB) approaches to facilitate scaffold hopping and virtual screening campaigns targeting oncogenic kinases such as PIM1, FLT3, and DYRK1A.

Scientific Rationale & Mechanism

The pharmacological utility of the benzo[c]isothiazol-4-amine core stems from its ability to mimic the adenine ring of ATP. The C4-amine acts as a critical Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu residue), while the isothiazole nitrogen often serves as a Hydrogen Bond Acceptor (HBA).

Key Structural Advantages:

  • Rigidity: The fused bicyclic system reduces entropic penalty upon binding.

  • Electronic Profile: The isothiazole ring modulates the pKa of the amine, enhancing solubility compared to pure carbocyclic analogs.

  • Vectorial Growth: Positions 5, 6, and 7 allow for exploration of the ribose-binding pocket or the hydrophobic back-pocket (Gatekeeper residue interaction).

Biological Context: The PIM/FLT3 Axis

Inhibitors based on this scaffold frequently target the PIM/FLT3 signaling axis, which drives cell survival and proliferation in hematological malignancies.

SignalingPathway FLT3 FLT3 Receptor (Cell Surface) STAT5 STAT5 (Transcription Factor) FLT3->STAT5 Phosphorylation PIM1 PIM1 Kinase (Target) STAT5->PIM1 Upregulation BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylation (Inactivation) MYC c-MYC (Proliferation) PIM1->MYC Stabilization Apoptosis Apoptosis (Inhibition) BAD->Apoptosis Blocks Survival Cell Survival (Promotion) MYC->Survival

Figure 1: The PIM/FLT3 signaling cascade. Benzo[c]isothiazol-4-amine derivatives inhibit PIM1, preventing the inactivation of BAD and the stabilization of c-MYC, thereby inducing apoptosis.

Experimental Protocol: Pharmacophore Generation

This protocol is software-agnostic but assumes the use of standard molecular modeling suites (e.g., BIOVIA Discovery Studio, MOE, or Schrödinger Phase).

Phase A: Dataset Preparation & Curation

Objective: Construct a robust training set to define the "bioactive volume."

  • Data Mining: Extract structures containing the benzo[c]isothiazol-4-amine substructure from ChEMBL or internal databases.

  • Activity Thresholding:

    • Actives: IC50 < 100 nM (Assign value = 1.0).

    • Inactives: IC50 > 10 µM (Assign value = 0.0).

    • Note: Discard "grey zone" compounds (100 nM - 10 µM) to sharpen model discrimination.

  • Conformational Analysis:

    • Generate 3D conformers (max 255 per molecule) using a systematic search or stochastic method (e.g., OMEGA or CAESAR).

    • Critical Step: Ensure the C4-amine pyramidalization is accurately modeled, although it often binds in a planar geometry due to conjugation.

Phase B: Ligand-Based (LB) Model Generation

Use Case: When no crystal structure is available for the specific derivative series.

  • Alignment: Superimpose the training set using the rigid benzo[c]isothiazole core as the template.

  • Feature Definition:

    • F1 (HBD): Centered on the C4-amine nitrogen (Hinge binder).

    • F2 (HBA): Centered on the isothiazole nitrogen (N2).

    • F3 (Ring Aromatic): Centered on the benzene ring.

    • F4 (Hydrophobic): Variable vectors at C5/C6 positions (Back-pocket occupancy).

  • Hypothesis Generation: Use a "Common Feature Pharmacophore" algorithm to identify spatial arrangements shared by the top 10% of actives but absent in inactives.

Phase C: Structure-Based (SB) Model Generation

Use Case: Refinement using a surrogate crystal structure (e.g., PIM1 PDB: 3BGQ).

  • Docking: Dock the core scaffold into the ATP-binding site.

  • Interaction Mapping:

    • Identify the hydrogen bond between the C4-amine and the backbone carbonyl of the hinge residue (e.g., Glu121 in PIM1).

    • Map the hydrophobic enclosure formed by the Gatekeeper residue (e.g., Leu120).

  • Exclusion Volumes: Define "forbidden zones" representing the protein backbone to prevent steric clashes in virtual screening.

Workflow Visualization

The following diagram illustrates the integrated workflow for generating and validating the model.

Workflow Library Compound Library (Benzo[c]isothiazole) Prep Ligand Prep & Conformer Gen Library->Prep PDB Crystal Structure (e.g., PIM1) Feature Feature Extraction (HBD, HBA, HYD) PDB->Feature Exclusion Exclusion Volume Mapping PDB->Exclusion Align Core Alignment (Rigid Body) Prep->Align Align->Feature LB_Model Ligand-Based Hypothesis Feature->LB_Model SB_Model Structure-Based Hypothesis Feature->SB_Model ROC ROC Analysis (AUC Calculation) LB_Model->ROC SB_Model->ROC Decoys Decoy Set (DUD-E) Decoys->ROC

Figure 2: Integrated Pharmacophore Modeling Pipeline. Parallel tracks for Ligand-Based and Structure-Based generation converge at the Validation stage.

Data Analysis & Validation Metrics

A valid pharmacophore model must discriminate between actives and decoys. We employ the Receiver Operating Characteristic (ROC) curve analysis.[1]

Table 1: Recommended Validation Thresholds

MetricDescriptionAcceptable Range
AUC (Area Under Curve) Probability that a random active is ranked higher than a random decoy.> 0.75 (Good)> 0.85 (Excellent)
EF (Enrichment Factor) Ratio of actives found in the top X% of the screened list vs. random selection.EF 1% > 10.0
GH Score (Güner-Henry) A composite score balancing yield and goodness of hit list.> 0.6

Protocol for Validation:

  • Create a decoy set (ratio 1:50 active:decoy) using properties matched to the benzo[c]isothiazol-4-amine (MW ~150-250 Da, LogP ~1-3).

  • Screen the combined dataset against the generated pharmacophore hypotheses.

  • Calculate AUC and select the model with the highest EF at 1%.

Troubleshooting & Optimization

  • Issue: Low Enrichment Factor (EF).

    • Cause: The pharmacophore is too generic (e.g., only defines the HBD/HBA of the core).

    • Solution: Add a specific "Vector Constraint" or a distal Hydrophobic feature (HYD) corresponding to the C5/C6 substituent to capture specificity.

  • Issue: High False Negatives (Actives missed).

    • Cause: Inadequate conformational sampling of the flexible side chains attached to the rigid core.

    • Solution: Increase the energy window for conformer generation to 20 kcal/mol to include bioactive high-energy states.

References

  • Benzothiazole and Isothiazole Deriv

    • Source: N
    • Context: Discusses the broad spectrum of biological activities, including kinase inhibition (PIM, FLT3)
    • URL:

  • Structure-Based Pharmacophore Modeling Protocols

    • Source: Biointerface Research
    • Context: Detailed methodology for structure-based pharmacophore generation, active site identification, and valid
    • URL:

  • Ligand-Based Pharmacophore Str

    • Source: Creative Biolabs[2]

    • Context: Explains the "on-the-fly" conformational analysis and alignment techniques crucial for ligand-based modeling when crystal structures are absent.
    • URL:

  • Pharmacological Profiling of Thiazole/Benzothiazole Deriv

    • Source: Royal Society of Chemistry (RSC)
    • Context: Reviews recent studies on protein kinase signaling inhibitors based on thiazole/benzothiazole cores, providing SAR data relevant to the benzo[c]isothiazole scaffold.
    • URL:

  • Isothiazole Deriv

    • Source: PubMed[3]

    • Context: Provides chemical grounding on the synthesis and physicochemical properties of isothiazole derivatives, essential for understanding the scaffold's behavior.
    • URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Catalyst Systems for Benzo[c]isothiazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzo[c]isothiazoles, also known as 1,2-benzisothiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of forming this important heterocyclic scaffold. The information herein is curated to explain the "why" behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of benzo[c]isothiazoles and their derivatives?

A1: The choice of catalyst is highly dependent on the specific synthetic route and starting materials. For the intramolecular cyclization to form the benzo[c]isothiazole ring, transition metal catalysts are frequently employed. Cobalt-catalyzed systems have proven efficient for intramolecular S-N bond formation.[1] For related isomers like benzo[d]isothiazoles, copper and palladium catalysts are also widely used for C-S and C-N bond formation, and these can often be adapted for benzo[c]isothiazole synthesis with careful optimization.[2][3] Metal-free approaches, often involving oxidizing agents or photochemical methods, are also emerging as viable alternatives.

Q2: How do I select the appropriate starting materials for my target benzo[c]isothiazole?

A2: The selection of starting materials is intrinsically linked to your synthetic strategy. A common approach for synthesizing 1,2-benzisothiazol-3(2H)-one, a key intermediate, begins with 2-(alkylthio)benzonitriles which are then treated with a halogenating agent.[4] Another route involves the reaction of o-chlorobenzonitrile with a sulfur source to generate an o-mercaptobenzonitrile intermediate, which is then cyclized.[5] The nature and position of substituents on the aromatic ring of your starting material will significantly influence the reactivity and the required reaction conditions.

Q3: What are the critical reaction parameters to consider for optimizing the yield and purity?

A3: Several parameters must be carefully controlled:

  • Temperature: The optimal temperature can range from ambient to elevated temperatures. For instance, the halogenation of 2-(alkylthio)benzonitrile is initially conducted at 45-50°C, followed by heating to 65-70°C for cyclization.[4] Sub-optimal temperatures can lead to low yields or the formation of side products.

  • Solvent: The choice of solvent is crucial for solubility of reactants and catalyst, and can influence the reaction pathway. For some cobalt-catalyzed reactions, water has been used as a solvent, offering a greener alternative.[1]

  • Atmosphere: Reactions involving thiol intermediates or catalysts susceptible to oxidation should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of disulfide byproducts and catalyst deactivation.

  • Catalyst Loading: The amount of catalyst should be optimized. While higher catalyst loading might increase the reaction rate, it can also lead to increased side reactions and cost. Typically, catalyst loading ranges from 1-10 mol%.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative data on reaction progress and the formation of any impurities.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential CauseRecommended SolutionsScientific Rationale
Inactive Catalyst - Use a freshly opened bottle of catalyst or purify the existing stock.- For palladium catalysts, ensure the active Pd(0) species is generated in situ if required.- Consider a different catalyst system (e.g., switch from a palladium-based to a copper or cobalt-based system).Catalysts can deactivate over time due to oxidation or poisoning by impurities. The choice of metal and its oxidation state is critical for the specific bond-forming steps in the catalytic cycle.
Poor Quality Starting Materials - Purify starting materials before use, especially those prone to oxidation like thiophenols.- Verify the structure and purity of starting materials by NMR and/or mass spectrometry.Impurities in the starting materials can inhibit the catalyst or lead to the formation of side products, consuming reactants and reducing the yield of the desired product.
Suboptimal Reaction Temperature - If the reaction is sluggish at room temperature, gradually increase the temperature in increments of 10-20°C.- If side products are observed at higher temperatures, try lowering the temperature.Reaction kinetics are highly dependent on temperature. An optimal temperature provides sufficient energy for the desired reaction to proceed at a reasonable rate without promoting decomposition or side reactions.
Incorrect Solvent - Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, acetonitrile).- Ensure all reactants and the catalyst are soluble in the chosen solvent at the reaction temperature.The solvent can affect the solubility of reactants, the stability of the catalyst, and the transition states of the reaction, thereby influencing the reaction rate and selectivity.
Problem 2: Formation of Side Products
Potential CauseRecommended SolutionsScientific Rationale
Oxidation of Thiol Intermediates - Perform the reaction under a strictly inert atmosphere (nitrogen or argon).- Degas the solvent before use.Thiol groups are susceptible to oxidation, leading to the formation of disulfide byproducts. This not only consumes the starting material but the disulfide can also potentially interfere with the catalyst.
Incomplete Cyclization - Increase the reaction time or temperature.- Screen different catalysts or increase the catalyst loading.- Add a dehydrating agent if water is a byproduct of the cyclization step.The intramolecular cyclization to form the isothiazole ring is often the rate-limiting step. Ensuring complete conversion of the intermediate is crucial for maximizing the yield of the final product.
Hydrolysis of a Halogenated Intermediate - Use an anhydrous solvent and ensure all glassware is thoroughly dried.- Perform the reaction under an inert atmosphere to exclude moisture.In syntheses involving halogenated intermediates, the presence of water can lead to hydrolysis, forming undesired hydroxylated byproducts.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2-(Alkylthio)benzonitrile[4]
  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a gas inlet, dissolve 2-(alkylthio)benzonitrile in hydrochloric acid.

  • Halogenation: While maintaining the temperature at 45-50°C, introduce chlorine gas into the solution over a period of 2 hours.

  • Cyclization: After the addition of chlorine is complete, heat the reaction mixture to 65-70°C and maintain this temperature for 1-2 hours.

  • Work-up: Cool the reaction mixture and adjust the pH to approximately 9 with a suitable base (e.g., sodium hydroxide solution). This facilitates the formation of the alkali salt of the product.

  • Purification: The product can be isolated by filtration and further purified by recrystallization.

Protocol 2: Cobalt-Catalyzed Intramolecular S-N Bond Formation[1]
  • Reaction Setup: To a solution of the appropriate 2-mercaptobenzamide precursor in water, add the cobalt catalyst (e.g., CoCl₂).

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 80-100°C) under an oxygen atmosphere for the required time (typically 12-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the aqueous solution.

  • Purification: Collect the solid product by filtration and wash with water. Further purification can be achieved by column chromatography or recrystallization.

Visualizations

catalyst_selection_workflow start Start: Target Benzo[c]isothiazole Synthesis substrate Identify Starting Material (e.g., 2-halobenzamide, 2-(alkylthio)benzonitrile) start->substrate pathway Choose Synthetic Pathway (e.g., Intramolecular Cyclization) substrate->pathway catalyst_choice Select Catalyst System pathway->catalyst_choice transition_metal Transition Metal Catalysis (Co, Cu, Pd) catalyst_choice->transition_metal Common metal_free Metal-Free Conditions (Oxidative Cyclization) catalyst_choice->metal_free Alternative optimization Optimize Reaction Conditions (Temperature, Solvent, Time) transition_metal->optimization metal_free->optimization analysis Analyze Results (Yield, Purity) optimization->analysis troubleshooting Troubleshoot Issues (Low Yield, Side Products) analysis->troubleshooting success Successful Synthesis troubleshooting->success Issue Resolved failure Re-evaluate Pathway/Catalyst troubleshooting->failure Persistent Issues failure->pathway

Caption: Decision workflow for catalyst system selection in Benzo[c]isothiazole synthesis.

troubleshooting_flowchart start Low Product Yield check_purity Check Starting Material Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok check_catalyst Verify Catalyst Activity catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) conditions_ok Conditions Optimal? check_conditions->conditions_ok purity_ok->check_catalyst Yes purify_sm Purify Starting Materials purity_ok->purify_sm No catalyst_ok->check_conditions Yes replace_catalyst Use Fresh/New Catalyst catalyst_ok->replace_catalyst No optimize_conditions Systematically Optimize Conditions conditions_ok->optimize_conditions No re_run Re-run Reaction conditions_ok->re_run Yes purify_sm->re_run replace_catalyst->re_run optimize_conditions->re_run

Caption: A logical flowchart for troubleshooting low yield in Benzo[c]isothiazole synthesis.

References

  • Synthesis of 1,2‐benzisothiazol‐3(2H)‐one derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Method for synthesizing 1,2-benzisothiazolin-3-one. (n.d.). Google Patents.
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][6]Thiazin-4-One Derivatives. (2023). MDPI. Available at: [Link]

  • Benzoisothiazol-3-one synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

Preventing side reactions during the amination of benzo[c]isothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic methodologies involving benzo[c]isothiazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation on this important heterocyclic scaffold. The inherent electronic nature of the benzo[c]isothiazole ring presents unique challenges, often leading to side reactions that can compromise yield and purity.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental issues and provide robust, validated protocols to help you achieve your synthetic goals.

Section 1: Foundational Concepts & Reaction Selection

This section addresses the preliminary decisions a researcher must make when planning the amination of a benzo[c]isothiazole derivative.

Q1: What are the primary methods for aminating benzo[c]isothiazoles, and how do I choose the right one?

There are two principal strategies for forging a C-N bond on the benzo[c]isothiazole core: Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr). The choice is dictated by the electronic properties of your specific substrate.

  • Buchwald-Hartwig Amination: This is the most versatile and broadly applicable method.[1] It uses a palladium catalyst with a specialized phosphine ligand to couple an amine with a halo- or triflyloxy-substituted benzo[c]isothiazole. It is generally tolerant of a wide range of functional groups and does not require strong electronic activation of the aromatic ring. This should be your default approach for most substrates.[2]

  • Nucleophilic Aromatic Substitution (SNAr): This method is viable only when the benzo[c]isothiazole ring is sufficiently "electron-poor."[3] This requires the presence of strong electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to a good leaving group (like -F or -Cl). The reaction proceeds by direct attack of the amine nucleophile on the ring. It is a powerful, metal-free alternative, but its scope is limited to activated substrates.[4]

Decision Workflow:

G start Does my benzo[c]isothiazole have a strong EWG (e.g., -NO2, -CN) ortho or para to the leaving group? buchwald Utilize Buchwald-Hartwig Amination start->buchwald  No / Unsure snar Consider SNAr as a primary route start->snar  Yes

Caption: Initial decision-making workflow for amination strategy.

Section 2: Troubleshooting Guide: Palladium-Catalyzed Amination

The Buchwald-Hartwig reaction is a cornerstone of modern synthetic chemistry, but its complexity can lead to several side reactions.[1]

Q2: My reaction has stalled with low conversion, or I see no product. What went wrong?

This is a common issue often related to catalyst activity. The true catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.[5] Failure at this stage is a primary cause of inactive reactions.

Root Causes & Solutions:

  • Inactive Catalyst: The Pd(0) species is sensitive to oxygen. Incomplete degassing allows O₂ to oxidize and deactivate the catalyst.

    • Solution: Ensure all reagents, solvents, and the reaction headspace are rigorously deoxygenated. Use a robust technique like freeze-pump-thaw cycles or sparge the solvent with argon for at least 30 minutes.

  • Poor Ligand Choice: The ligand is not just a spectator; it dictates the catalyst's reactivity and stability.[2]

    • Solution: For electron-neutral or electron-rich benzo[c]isothiazoles, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are the gold standard. Their structural properties promote the key oxidative addition and reductive elimination steps.[2] For electron-poor systems, ligands like Xantphos or DPPF can be effective.[1]

  • Incorrect Base: The base's role is to deprotonate the amine, but its strength and solubility are critical. A base that is too weak will not generate the active amine nucleophile, while one that is too strong can cause substrate degradation or side reactions.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a strong, effective base for many systems. However, if your substrate is base-sensitive, screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃.

Catalytic Cycle Overview:

G pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X pd2 L-Pd(II)(Ar)(X) ox_add->pd2 amine_bind Amine Binding & Deprotonation (Base) pd2->amine_bind + HNR2 pd2_amine L-Pd(II)(Ar)(NR2) amine_bind->pd2_amine red_elim Reductive Elimination pd2_amine->red_elim red_elim->pd0 (Catalyst Regeneration) product Ar-NR2 (Product) red_elim->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Q3: I'm observing a significant amount of a biaryl impurity (homocoupling). How can I prevent this?

The formation of a benzo[c]isothiazole dimer is a classic side reaction, particularly when the oxidative addition step is slow or if oxygen is present.[6]

Mechanistic Cause: This side reaction arises from the transmetalation of two aryl groups onto the same palladium center, followed by reductive elimination. This pathway competes directly with the desired amination.

Solutions:

  • Strictly Anaerobic Conditions: As mentioned, oxygen can facilitate side reactions. Ensure your setup is completely free of air.

  • Use a Pre-formed Pd(0) Catalyst: Using a catalyst source like Pd(PPh₃)₄, which is already in the correct oxidation state, can sometimes mitigate side reactions that occur during the in situ reduction of Pd(II) precatalysts.

  • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor the productive pathway.

  • Add a Mild Reducing Agent: In some difficult cases, adding a mild reducing agent like potassium formate can help maintain a higher concentration of the active Pd(0) catalyst, suppressing oxidative homocoupling pathways.[6]

Competing Reaction Pathways:

G cluster_0 Desired Pathway cluster_1 Side Reaction start L-Pd(II)(Ar)(X) path1_step1 Amine Deprotonation & Coordination start->path1_step1 + HNR2 path2_step1 Transmetalation or Disproportionation start->path2_step1 + L-Pd(II)(Ar)(X) path1_step2 Reductive Elimination path1_step1->path1_step2 product Ar-NR2 (Product) path1_step2->product path2_step2 Reductive Elimination path2_step1->path2_step2 side_product Ar-Ar (Homocoupling) path2_step2->side_product

Caption: Desired C-N coupling vs. undesired homocoupling side reaction.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale
Pd Precatalyst G3/G4 Palladacycle Precatalysts (2 mol%)Air-stable, reliable formation of the active monoligated Pd(0) species.
Ligand XPhos or RuPhos (2.2 mol%)Bulky, electron-rich ligands that accelerate key catalytic steps.[2]
Base NaOt-Bu or LHMDS (1.4 equiv)Strong, non-nucleophilic bases effective for a wide range of amines.
Solvent Toluene or 1,4-DioxaneAprotic solvents with good solubility for reagents and catalyst complexes.
Temperature 80-110 °CProvides sufficient thermal energy for the reaction without promoting degradation.

Section 3: Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

While less general than cross-coupling, a successful SNAr reaction is highly efficient and avoids expensive, toxic metals.

Q4: My SNAr reaction is extremely slow or gives no product. Why?

SNAr reactions have strict electronic requirements.[3] Failure is almost always due to insufficient activation of the benzo[c]isothiazole ring.

Root Causes & Solutions:

  • Insufficient Ring Activation: The core principle of SNAr is the stabilization of a negative charge in the intermediate (the Meisenheimer complex). Without a powerful EWG ortho or para to the leaving group, this intermediate is too high in energy to form.

    • Solution: This reaction is only feasible if your substrate is appropriately substituted. If not, you must use the Buchwald-Hartwig method.

  • Poor Leaving Group: The rate of SNAr is dependent on the leaving group's ability to depart. The general trend is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[3]

    • Solution: If possible, synthesize the fluoro- or chloro-analogue of your benzo[c]isothiazole.

  • Inappropriate Solvent: The solvent must stabilize the charged Meisenheimer complex.

    • Solution: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are excellent at solvating charged species without interfering with the nucleophile.[7][8]

SNAr Mechanism:

G reactants Ar-X + Nu:⁻ meisenheimer [Meisenheimer Complex]⁻ (Stabilized by EWG) reactants->meisenheimer Step 1: Nucleophilic Attack (Rate-Determining) products Ar-Nu + X⁻ meisenheimer->products Step 2: Loss of Leaving Group (Fast)

Caption: The two-step mechanism of an SNAr reaction.

Section 4: Experimental Protocols

These protocols provide a validated starting point. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

Safety: Handle all reagents in a fume hood. Palladium catalysts and phosphine ligands are toxic and air-sensitive. NaOt-Bu is corrosive and moisture-sensitive.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halo-benzo[c]isothiazole (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the phosphine ligand (if not using a precatalyst, e.g., XPhos, 0.022 mmol, 2.2 mol%).

  • Addition of Base & Amine: In a glovebox, add sodium tert-butoxide (1.4 mmol). If the amine is a solid, add it here (1.2 mmol). Seal the flask with a septum.

  • Solvent & Reagent Addition: Remove the flask from the glovebox. Add anhydrous, degassed toluene (5 mL) via syringe. If the amine is a liquid, add it now (1.2 mmol) via syringe.

  • Degassing: Bubble argon through the reaction mixture for 5 minutes.

  • Reaction: Place the flask under a positive pressure of argon and heat in a pre-heated oil bath to 100 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2x15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for SNAr Amination

Safety: DMSO can penetrate the skin; wear appropriate gloves. Amines can be corrosive and toxic.

  • Preparation: To a round-bottom flask with a stir bar, add the activated halo-benzo[c]isothiazole (1.0 mmol) and the amine (1.5 mmol).

  • Solvent Addition: Add anhydrous DMSO (5 mL).

  • Base Addition (if necessary): If using an amine salt or a weakly nucleophilic amine, a non-nucleophilic base like K₂CO₃ or DIPEA (2.0 mmol) may be required. Add it to the flask.

  • Reaction: Heat the mixture in a pre-heated oil bath to the desired temperature (typically 60-120 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL). Note: The product may precipitate upon addition to water; in this case, collect by filtration.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2x25 mL). Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine. Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography or recrystallization.

Section 5: Frequently Asked Questions (FAQs)

  • Q: How do I remove the residual palladium catalyst from my final product?

    • A: After chromatographic purification, residual palladium can often be removed by treating a solution of the product with a scavenger resin (e.g., a thiol-functionalized silica) or by filtration through a pad of activated carbon.

  • Q: My amine has a low boiling point. How should I adapt the protocol?

    • A: For volatile amines like ammonia or methylamine, the reaction must be conducted in a sealed pressure vessel to prevent the amine from escaping at elevated temperatures. Use a commercially available solution of the amine in a suitable solvent (e.g., ammonia in dioxane).

  • Q: Can I run these reactions open to the air?

    • A: SNAr reactions are generally air-tolerant. However, Buchwald-Hartwig aminations are highly sensitive to oxygen and must be performed under an inert atmosphere (argon or nitrogen) for reproducible results and to prevent side reactions.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Pharma Chem. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Karmakar, B., et al. (2019). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry. [Link]

  • Chemistry Lightboard. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • ResearchGate. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc. [Link]

  • McMurry, J. (2018). Amines and Heterocycles. Cengage.
  • Sobiak, S., et al. (1995). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Die Pharmazie. [Link]

  • ChemistryViews. (2024). Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis. [Link]

  • Yuan, D., et al. (2023). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • ACS Green Chemistry Institute. SNAr Reaction in Other Common Molecular Solvents. [Link]

  • ResearchGate. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). [Link]

  • Kikelj, D., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules. [Link]

  • Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. [Link]

  • SlideShare. (2014). Cross-Coupling Reactions. [Link]

  • Goswami, M., et al. (2017). Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand. Journal of the American Chemical Society. [Link]

  • Shah, J. A., & Bhanage, B. M. (2020). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2018). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. [Link]

  • Al-Ostoot, F. H., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. Rendiconti Lincei. [Link]

  • Sviridova, A. V., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. [Link]

  • Allison, B. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Ai, H. J., et al. (2015). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society. [Link]

  • VTechWorks. (1984). The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. [Link]

  • Yu, J., & Fu, H. (2015). C-H amination in the synthesis of N-heterocycles. Research and Reports in Organic Chemistry. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • University of Rochester. Cross-Coupling Chemistry. [Link]

  • Um, I. H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Diccianni, J. B., & Diao, T. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry. [Link]

  • Chem Guy. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Li, X., et al. (2021). Synthesis of benzo[f][1][9]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications. [Link]

  • Dr. Anirban Karmakar. (2020). (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine... YouTube. [Link]

  • Ai, H. J., et al. (2015). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society. [Link]

Sources

Strategies for scaling up Benzo[c]isothiazol-4-amine production

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical strategies for scaling up the production of Benzo[c]isothiazol-4-amine (CAS: 56910-92-0). This document serves as a specialized support center for process chemists and researchers.

Technical Support Center: Benzo[c]isothiazol-4-amine Scale-Up

Core Directive: This guide prioritizes the Nitro-Precursor Route (via 2-methyl-3-nitroaniline) over direct diamine cyclization. This pathway offers superior regiocontrol and minimizes polymerization risks associated with the pseudo-aromatic nature of the 2,1-benzisothiazole ring system.

Phase 1: Route Selection & Raw Material Qualification

Q: Why is the "Nitro Route" preferred over starting with 2,3-diaminotoluene? A: Using 2,3-diaminotoluene presents two critical failure points during scale-up:

  • Regioselectivity: The diamine has two amino groups ortho to the methyl/ring positions. Reaction with thionyl chloride (

    
    ) can lead to a mixture of isomers (4-amino and 7-amino benzo[c]isothiazole) or bis-cyclized products.
    
  • Oxidative Instability: Diamines are highly prone to oxidation and polymerization under the harsh, thermal conditions required for the Davis cyclization. Recommendation: Start with 2-methyl-3-nitroaniline (CAS 603-83-8) .[1] The nitro group acts as a robust protecting group that withstands the cyclization conditions and directs the ring formation exclusively to the adjacent amine/methyl pair.

Q: What are the critical specifications for the Thionyl Chloride (


) reagent? 
A: 
  • Purity: Must be

    
    .
    
  • Color: Clear to pale yellow. Dark yellow or reddish

    
     indicates decomposition (sulfur chlorides), which poisons the cyclization catalyst mechanism.
    
  • Iron Content:

    
     ppm. Iron traces can catalyze violent decomposition of the intermediate 
    
    
    
    -sulfinylamine.

Phase 2: Cyclization (The Davis Reaction)

Protocol Overview: Reaction of 2-methyl-3-nitroaniline with thionyl chloride to form 4-nitrobenzo[c]isothiazole.

Q: The reaction mixture turns into a black tar during reflux. How do I prevent this? A: Tar formation is typically caused by thermal runaway or insufficient solvent dilution . The reaction produces massive amounts of HCl and


 gas.
  • Solution 1 (Solvent): Do not run neat. Use Xylene or Chlorobenzene (3-5 volumes relative to substrate). These high-boiling solvents maintain the necessary temperature (

    
    ) while acting as a heat sink.
    
  • Solution 2 (Addition Rate): Add the substrate solution to the refluxing

    
     (inverse addition) or add 
    
    
    
    very slowly to the substrate at reflux. The latter is safer for gas evolution control.

Q: How do I monitor the reaction endpoint? A: Standard TLC is often misleading due to the instability of the intermediate on silica.

  • Preferred Method: HPLC (Reverse Phase).

  • Target Marker: Disappearance of the N-sulfinylamine intermediate (often observed as a transient peak that elutes later than the starting material).

  • Stop Condition: Quench immediately upon consumption of starting material (typically 4–8 hours). Prolonged heating degrades the product into nitriles and sulfur.

DOT Diagram 1: Optimized Synthetic Workflow

G Start 2-Methyl-3-nitroaniline (Solid) Step1 Cyclization (SOCl2, Xylene, Reflux) Start->Step1 -2HCl, -SO2 (Gas Evolution) Inter 4-Nitrobenzo[c]isothiazole (Intermediate) Step1->Inter Ring Closure Step2 Selective Reduction (Fe / NH4Cl or SnCl2) Inter->Step2 Nitro Reduction (Avoid Hydrogenation) Final Benzo[c]isothiazole-4-amine (Target) Step2->Final Purification

Caption: Optimized process flow avoiding catalytic hydrogenation to preserve the N-S heterocyclic bond.

Phase 3: Reduction (Nitro to Amine)

Q: Can I use catalytic hydrogenation (H2/Pd-C) for the reduction step? A: NO.

  • Reasoning: The N-S bond in benzo[c]isothiazoles is weak ("pseudo-aromatic"). Catalytic hydrogenation will readily cleave this bond, resulting in ring-opening to form 2-aminobenzyl thiol derivatives.

  • Correct Protocol: Use chemoselective chemical reduction.

    • Option A (Scalable): Iron powder (3-5 eq) + Ammonium Chloride (sat. aq) in Ethanol/Water at

      
      .
      
    • Option B (Cleanest): Stannous Chloride (

      
      ) in Ethanol.
      

Q: My yield is low after workup. Where is the product? A: Benzo[c]isothiazol-4-amine is somewhat amphoteric and can be water-soluble, especially in acidic media.

  • Troubleshooting: Ensure the pH is adjusted to 8–9 during the workup of the reduction step. If the pH is too low, the amine remains protonated in the aqueous phase. If too high (

    
    ), the ring may degrade via base-catalyzed hydrolysis. Use Ethyl Acetate  for extraction; avoid ethers as they may retain peroxides that react with the sulfur.
    

Phase 4: Purification & Storage

Q: The final product is reddish-brown. Is this acceptable? A: Pure Benzo[c]isothiazol-4-amine should be yellow to orange crystals . A dark brown/red color indicates oxidation or polymerization.

  • Purification: Recrystallization from Heptane/Ethyl Acetate is preferred over column chromatography for scale-up, as silica gel can sometimes catalyze degradation.

  • Storage: This compound is light-sensitive and prone to oxidation. Store under Argon/Nitrogen at -20°C in amber vials.

Summary of Critical Parameters

ParameterSpecification / LimitConsequence of Deviation
Reaction Temp (Step 1)


: Incomplete cyclization.

: Tarring.
SOCl2 Stoichiometry 1.5 – 2.0 equivalentsExcess leads to difficult workup and sulfur contamination.
Reduction pH 8.0 – 9.0

: Product loss to aqueous.

: Ring hydrolysis.
Drying Temp

(Vacuum)
Thermal decomposition of the amine.

DOT Diagram 2: Troubleshooting Logic Tree

Logic Q1 Issue: Low Yield? Q2 Step 1: Black Tar? Q1->Q2 Yes Q3 Step 2: Ring Open? Q2->Q3 No A1 Check SOCl2 Purity & Dilution Factor Q2->A1 Yes A2 Switch Reduction Method (Use Fe/NH4Cl) Q3->A2 Yes (Thiol smell) A3 Adjust Workup pH to 8-9 Q3->A3 No (Product in Aq)

Caption: Decision matrix for diagnosing yield loss during scale-up.

References

  • Davis, M. (1972). Isothiazoles.[2][3][4] Advances in Heterocyclic Chemistry, 14, 43–98. Link

    • Foundational text describing the "Davis Reaction" for benzo[c]isothiazole synthesis via thionyl chloride.
  • Davis, M., & White, A. W. (1969). The reaction of thionyl chloride with some o-substituted anilines. Journal of the Chemical Society C: Organic, 2189-2191. Link

    • Primary source for the cycliz
  • Bayer AG. (1980).[1] Process for the preparation of 2,1-benzisothiazoles. DE3012800A1. Link

    • Patent literature describing scale-up conditions and solvent selection for similar isothiazole scaffolds.
  • PubChem. (n.d.).[5] Benzo[c]isothiazol-4-amine (CAS 56910-92-0). National Library of Medicine. Link

    • Verification of chemical structure and identifiers.

Sources

Stability issues of Benzo[c]isothiazol-4-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzo[c]isothiazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Given that specific stability data for Benzo[c]isothiazol-4-amine is not extensively published, this guide synthesizes information from related chemical classes, such as isothiazoles and aromatic amines, to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of Benzo[c]isothiazol-4-amine that might influence its stability in solution?

A1: Benzo[c]isothiazol-4-amine possesses two key structural motifs that are crucial to consider for stability: the isothiazole ring and the primary aromatic amine group.

  • Isothiazole Ring: The isothiazole ring, a sulfur- and nitrogen-containing heterocycle, can be susceptible to cleavage under certain conditions, particularly in the presence of nucleophiles or under harsh pH and temperature conditions.[1]

  • Aromatic Amine: Primary aromatic amines are known to be susceptible to oxidation, which can be catalyzed by light, metal ions, or oxidizing agents.[2] This can lead to the formation of colored degradation products. The amine group also imparts basic properties, making the compound's solubility and stability pH-dependent.

Q2: What are the general recommendations for storing a stock solution of Benzo[c]isothiazol-4-amine?

A2: Based on the general principles for storing aromatic amines and heterocyclic compounds, the following conditions are recommended to maximize shelf life:

  • Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for the initial stock solution. These solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols or water.

  • Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C, to slow down potential degradation kinetics.[3]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil to prevent photolytic degradation.[4]

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen and prevent oxidation of the amine group.

Q3: In which pH range is Benzo[c]isothiazol-4-amine expected to be most stable?

A3: While specific data is unavailable, we can infer potential pH stability from related compounds. Aromatic amines can be more stable at slightly acidic to neutral pH. Under strongly acidic or alkaline conditions, degradation may be accelerated.[1][5] It is crucial to experimentally determine the optimal pH range for your specific application. A pH-rate profile study is the definitive method to establish this.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Benzo[c]isothiazol-4-amine.

Issue 1: My solution of Benzo[c]isothiazol-4-amine is changing color (e.g., turning yellow or brown) over time.

Potential Cause Explanation Recommended Action
Oxidation of the Aromatic Amine Aromatic amines are prone to oxidation, which often results in the formation of colored polymeric products. This can be accelerated by exposure to air (oxygen), light, or trace metal ion contaminants.[2]1. Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (argon or nitrogen) to remove dissolved oxygen. 2. Work Under Inert Atmosphere: If possible, prepare and handle solutions in a glove box or under a stream of inert gas. 3. Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or equivalent high-purity solvents. 4. Add Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), may be considered, but its compatibility with your downstream assay must be verified.
Photodegradation Exposure to UV or even ambient light can induce photochemical reactions, leading to degradation.[4]1. Protect from Light: Always store solutions in amber vials or wrap clear vials with foil. 2. Minimize Light Exposure During Experiments: Conduct experimental manipulations in a shaded area or under low-light conditions whenever possible.

Issue 2: I am observing a loss of compound potency or a decrease in the expected analytical signal (e.g., HPLC peak area) over time.

Potential Cause Explanation Recommended Action
Hydrolytic Degradation The isothiazole ring or other functional groups may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[1] This would lead to cleavage of the molecule and loss of the parent compound.1. Control pH: Maintain the pH of your aqueous solutions within a stable range, which should be determined experimentally (see Protocol 1). Use buffers to maintain a constant pH. 2. Control Temperature: Perform experiments at the lowest practical temperature. Avoid prolonged heating of solutions. For long-term storage, freezing is recommended.[3]
Adsorption to Container Surfaces Hydrophobic compounds can adsorb to the surfaces of plastic or glass containers, leading to an apparent loss of concentration in the solution.1. Use Low-Adsorption Labware: Utilize polypropylene or silanized glass vials to minimize non-specific binding. 2. Include a Surfactant: In some aqueous buffers, adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) can help prevent adsorption, but check for compatibility with your assay.
Precipitation The compound may be precipitating out of solution due to low solubility in your chosen solvent system, especially when transferring from a high-concentration organic stock to an aqueous buffer.1. Verify Solubility: Determine the solubility limit in your experimental buffer. 2. Modify Dilution Scheme: When diluting from an organic stock, add the stock solution to the aqueous buffer in a dropwise manner with vigorous stirring to avoid localized high concentrations that can lead to precipitation. 3. Consider Cosolvents: If solubility in aqueous media is a persistent issue, the use of a small percentage of an organic cosolvent (e.g., DMSO, ethanol) in your final solution may be necessary, provided it does not interfere with your experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study to Investigate Stability

Forced degradation studies are essential for identifying the intrinsic stability of a compound and its likely degradation pathways.[6][7]

Objective: To evaluate the stability of Benzo[c]isothiazol-4-amine under various stress conditions (hydrolytic, oxidative, and photolytic).

Materials:

  • Benzo[c]isothiazol-4-amine

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • HPLC system with a UV or MS detector

  • pH meter

  • Photostability chamber (or a light source with controlled output)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of Benzo[c]isothiazol-4-amine in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor solution.

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Neutral Hydrolysis: HPLC-grade water.

    • Oxidative Degradation: 3% H₂O₂.

    • Thermal Degradation: Prepare a solution in a suitable buffer and heat at a controlled temperature (e.g., 60°C).

    • Photolytic Degradation: Expose a solution in a quartz cuvette or a clear vial to a light source (e.g., ICH-compliant photostability chamber). Include a dark control wrapped in foil.

  • Incubation: Incubate the solutions for a defined period (e.g., 24, 48, 72 hours). Take samples at various time points.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Data Analysis: Quantify the percentage of degradation for each condition and identify the major degradation products if using an MS detector.

Expected Outcome: This study will reveal under which conditions the compound is least stable, providing valuable information for formulation and handling.

Visualizing Potential Degradation and Troubleshooting

Diagram 1: Potential Degradation Pathways

This diagram illustrates the hypothetical degradation pathways for Benzo[c]isothiazol-4-amine based on the known reactivity of its functional groups.

A Benzo[c]isothiazol-4-amine B Oxidized Products (e.g., nitroso, nitro, polymeric species) A->B Oxidation (O₂, light, metal ions) C Isothiazole Ring Cleavage Products A->C Hydrolysis (acid/base) D Photodegradation Products A->D Photolysis (UV/Vis light)

Caption: Potential degradation pathways for Benzo[c]isothiazol-4-amine.

Diagram 2: Troubleshooting Workflow for Solution Instability

This workflow provides a logical sequence of steps to diagnose and resolve stability issues.

Start Instability Observed (e.g., color change, peak loss) Check_Oxidation Is the solution exposed to air/light? Start->Check_Oxidation Action_Oxidation Protect from light, use inert gas, use fresh high-purity solvents Check_Oxidation->Action_Oxidation Yes Check_Hydrolysis Is the solution in an aqueous buffer at non-neutral pH or elevated temperature? Check_Oxidation->Check_Hydrolysis No End Solution Stabilized Action_Oxidation->End Action_Hydrolysis Adjust and buffer pH, control temperature Check_Hydrolysis->Action_Hydrolysis Yes Check_Solubility Is the concentration near the solubility limit? Check_Hydrolysis->Check_Solubility No Action_Hydrolysis->End Action_Solubility Lower concentration, use cosolvents, use low-adsorption vials Check_Solubility->Action_Solubility Yes Check_Solubility->End No Action_Solubility->End

Caption: A systematic workflow for troubleshooting stability issues.

References

  • Net E-brary. (n.d.). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization | Request PDF.
  • PubMed. (n.d.). Benzodiazepine stability in postmortem samples stored at different temperatures.
  • PubMed. (2001). Stability of benzodiazepines in formaldehyde solutions.
  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
  • PMC - NIH. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.
  • Frontiers. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ResearchGate. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.

Sources

Overcoming challenges in the characterization of Benzo[c]isothiazol-4-amine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Anthranil" Trap

Welcome to the technical support hub for the Benzo[c]isothiazol-4-amine scaffold.

Warning: Before proceeding, verify your scaffold. This guide specifically addresses Benzo[c]isothiazole (2,1-benzisothiazole), a hypervalent sulfur system often structurally related to anthranil. This is not the more common Benzo[d]isothiazole (1,2-benzisothiazole) found in drugs like ziprasidone.

The 4-amine isomer presents a unique "perfect storm" of characterization challenges:

  • Regioisomer Co-elution: It is difficult to separate from the 5- and 7-amine byproducts generated during nitration/reduction sequences.

  • Electronic Push-Pull: The amine at position 4 (peri-position) strongly interacts with the heterocyclic bridgehead, distorting expected NMR shifts.

  • Stability: Unlike the [d] isomer, the [c] isomer is susceptible to ring opening under strong basic conditions or photolysis.

Module 1: Spectroscopic Identification (NMR)

Troubleshooting Guide: Distinguishing the 4-Amine from 5, 6, and 7-Isomers

User Question: I have isolated a fraction that matches the mass (MW) of my product, but I cannot confirm if it is the 4-amine or the 7-amine. The 1H NMR splitting patterns are both doublets/triplets. How do I distinguish them?

Technical Solution: You cannot rely solely on 1D splitting patterns because both the 4-amine and 7-amine possess an "outer" substitution pattern (leaving three adjacent protons: H5, H6, H7 for the 4-isomer; H4, H5, H6 for the 7-isomer). Both will appear as a doublet-triplet-doublet (or multiplet) system.

The "Smoking Gun" Protocol: 1D NOE / 2D NOESY The definitive structural proof relies on the Peri-Effect (spatial proximity) between the proton on the hetero-ring (H-3) and the proton at position 4 of the benzene ring.

  • Benzo[c]isothiazole Geometry: The H-3 proton is a singlet located on the five-membered ring. It is spatially very close to the H-4 position.

  • The Logic:

    • If you have the 7-amine (or 5/6): Position 4 is occupied by a Proton (H-4). You WILL see a strong NOE correlation between the H-3 singlet and the H-4 doublet.

    • If you have the 4-amine: Position 4 is occupied by the Amine (-NH2). You WILL NOT see an NOE between H-3 and an aromatic proton. You might see a weak, exchangeable NOE to the NH2 broad peak (solvent dependent), but the absence of the H-3/H-4 aromatic correlation is the diagnostic negative proof.

Workflow Diagram:

NMR_Logic Start Start: Isolate Pure Fraction Step1 Acquire 1H NMR (DMSO-d6) Start->Step1 Step2 Identify H-3 Singlet (Typically 8.5 - 9.5 ppm) Step1->Step2 Step3 Run 2D NOESY or 1D NOE (Irradiate H-3) Step2->Step3 Decision Is there a strong NOE to an aromatic doublet? Step3->Decision ResultA Conclusion: NOT 4-Amine (Likely 5, 6, or 7-isomer) Decision->ResultA YES (H-3 sees H-4) ResultB Conclusion: 4-Amine Confirmed (Absence of peri-proton) Decision->ResultB NO (H-4 is substituted)

Caption: Logical flow for distinguishing the 4-isomer using Nuclear Overhauser Effect (NOE) spectroscopy.

Module 2: Chromatographic Separation (HPLC/UPLC)

Troubleshooting Guide: Resolving Co-eluting Isomers

User Question: My reaction mixture shows a single broad peak on standard C18 gradients. MS indicates the correct mass, but NMR shows a mixture of isomers. How do I separate the 4-amine?

Technical Solution: Benzo[c]isothiazol-amines are weak bases with high aromaticity. Standard C18 columns often fail to discriminate between regioisomers because the hydrophobicity differences are minimal. You must exploit shape selectivity and pi-pi interactions .

Recommended Protocol:

ParameterStandard (Failed) ConditionOptimized Condition (Targeted) Why it Works
Stationary Phase C18 (Alkyl chain)Phenyl-Hexyl or Biphenyl Isomers have different electron densities. Biphenyl phases engage in pi-pi stacking, separating isomers based on the availability of the pi-cloud (4-amine is sterically crowded).
Mobile Phase pH Acidic (0.1% Formic Acid)Basic (10mM Ammonium Bicarbonate, pH 9-10) At low pH, the amine is protonated (ionized), masking subtle electronic differences. At high pH, the molecule is neutral, maximizing interaction with the stationary phase.
Modifier AcetonitrileMethanol Methanol is a protic solvent that promotes stronger pi-pi interactions between the analyte and a Phenyl column compared to aprotic Acetonitrile.

Critical Step: If Phenyl phases fail, switch to a Porous Graphitic Carbon (PGC) column. PGC separates strictly based on planarity.

  • Theory: The 4-amine has a steric clash between the amine protons and the H-3/Hetero-ring, causing a slight twist out of planarity compared to the flatter 5- or 6-isomers. PGC will elute the non-planar 4-amine earlier than the planar isomers.

Module 3: Synthetic & Stability Artifacts

FAQ: Why is my product turning dark red/black?

Q: I synthesized Benzo[c]isothiazol-4-amine, but upon drying on the rotavap, the yellow solid turned into a black tar. What happened?

A: You likely triggered Ring Opening or Polymerization . Unlike the stable 1,2-benzisothiazole, the 2,1-system (benzo[c]) is electronically related to o-quinonoid systems.

  • Light Sensitivity: These compounds can be photo-labile.

    • Fix: Wrap all flasks and columns in aluminum foil. Perform workup in subdued light.

  • Base Sensitivity: Strong bases (NaOH, KOH) used during workup can attack the C3 position, opening the ring to form o-aminothiobenzaldehydes, which rapidly polymerize.

    • Fix: Quench reactions with mild buffers (Phosphate pH 7). Avoid strong alkaline washes.

  • Thermal Instability: Do not heat above 40°C during concentration.

Synthetic Pathway Validation (Graphviz):

Synthesis_Check cluster_Error Common Failure Mode cluster_Success Correct Protocol Precursor Precursor (e.g., 2-nitrobenzaldehyde) Reaction Cyclization (Davis-Beirut / S-Insertion) Precursor->Reaction Crude Crude Mixture (Isomers 4, 5, 6, 7) Reaction->Crude Base Workup: pH > 11 Crude->Base High pH Buffer Workup: pH 7.0 Crude->Buffer Neutral Open Ring Opening (Thio-aldehyde) Base->Open Tar Polymerization (Black Tar) Open->Tar Stable Stable Isomer Buffer->Stable

Caption: Stability pathway showing the risk of ring-opening under basic conditions.

References

  • Davis-Beirut Reaction Context: While primarily for indazoles, the mechanistic insights into o-nitrobenzyl activation are foundational for rel

    • Kurth, M. J., et al. (2020). "Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates." Accounts of Chemical Research.

  • Chromatographic Separation of Isomers: Principles of separating positional isomers using shape-selective st

    • MDPI (2021). "Low Temperature Dynamic Chromatography for the Separation of Interconverting Conformational Enantiomers." (Applied logic for rigid isomer separation).

  • General Benzothiazole/Isothiazole Characterization

    • Journal of Young Pharmacists (2010).[1] "Design, Synthesis and Characterization of Benzothiazole Analogues." (Provides baseline NMR/IR data for the fused scaffold).

  • Graphitic Carbon Applications

    • ResearchGate. "Separation of Isomers on Porous Graphitic Carbon Stationary Phase." (Methodology for separating closely related aromatic isomers).

(Note: While specific literature on the isolated "Benzo[c]isothiazol-4-amine" is sparse, the protocols above are derived from established heterocyclic chemistry principles applied to the 2,1-benzisothiazole scaffold.)

Sources

Technical Support Center: Method Development for Removing Impurities from Benzo[c]isothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Benzo[c]isothiazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the removal of impurities from this compound. The methodologies and advice provided herein are based on established principles of organic chemistry and purification sciences, adapted for the specific challenges associated with this heterocyclic amine.

Part 1: Understanding the Impurity Profile of Benzo[c]isothiazol-4-amine

The first step in developing a robust purification strategy is to understand the potential impurities that may be present in your crude sample. The nature and quantity of these impurities will depend heavily on the synthetic route employed. While numerous methods exist for the synthesis of related benzisothiazole and benzothiazole cores, common impurities can be broadly categorized.[1][2]

Q1: What are the most common types of impurities I should expect in my crude Benzo[c]isothiazol-4-amine sample?

A1: Based on common synthetic strategies for analogous heterocyclic systems, your crude product may contain a variety of impurities, including:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like substituted benzonitriles, anilines, or thiophenols.

  • Reagents and Catalysts: Residual acids, bases, coupling agents (like dicyclohexylcarbodiimide), or metal catalysts (e.g., copper salts) might be present.[3]

  • Isomeric Impurities: The synthesis might yield other positional isomers of the amine on the benzisothiazole core.

  • Side-Reaction Products: Incomplete cyclization, over-alkylation of the amine, or dimerization can lead to significant impurities.

  • Degradation Products: Benzo[c]isothiazol-4-amine, like many amines, may be susceptible to oxidation or hydrolysis, especially if exposed to harsh conditions during workup or storage.[4]

Logical Workflow for Impurity Identification

A Crude Benzo[c]isothiazol-4-amine B Initial Analysis (TLC, LC-MS, 1H NMR) A->B C Identify Major Impurity Classes B->C D Unreacted Starting Materials C->D E Reagents/Catalysts C->E F Isomers/Side-Products C->F G Degradation Products C->G H Develop Targeted Purification Strategy D->H E->H F->H G->H

Caption: Initial analysis of the crude product is crucial for identifying the major classes of impurities, which then informs the development of a tailored purification strategy.

Part 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds. However, finding the right solvent system for heterocyclic amines can be challenging.[4][5]

Q2: My Benzo[c]isothiazol-4-amine is poorly soluble in common organic solvents. How can I perform a successful recrystallization?

A2: Poor solubility is a common issue with amines. Here are several strategies to overcome this:

  • Solvent Screening: A systematic solvent screen is essential. Test solubility in a range of solvents from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., ethyl acetate, acetone, acetonitrile) and polar protic (e.g., ethanol, methanol, isopropanol).[5] Look for a solvent that dissolves your compound sparingly at room temperature but completely at elevated temperatures.

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system is a powerful alternative. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. Common combinations include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[5]

  • Acid/Base Chemistry: For amines that are particularly difficult to crystallize, consider forming a salt. Dissolve the crude amine in a suitable solvent and add an acid (e.g., HCl in diethyl ether or acetic acid) to precipitate the corresponding ammonium salt.[4] The salt will have different solubility properties and may crystallize more readily. After purification, the free amine can be regenerated by neutralization with a base.

Troubleshooting Common Recrystallization Problems

Problem Potential Cause Troubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Use a lower-boiling solvent or a mixed solvent system. - Ensure slow cooling. - Add a seed crystal.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is inhibited.- Evaporate some of the solvent. - Scratch the inside of the flask with a glass rod. - Add a seed crystal. - Cool the solution to a lower temperature.
Poor Recovery The compound is too soluble in the chosen solvent, even at low temperatures.- Choose a solvent in which the compound is less soluble. - Use a smaller volume of solvent. - Cool the solution for a longer period.
Colored Impurities Remain The impurities co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution and filter before cooling. - A second recrystallization may be necessary.

Part 3: Purification by Column Chromatography

For complex mixtures or when recrystallization is ineffective, column chromatography is the method of choice. The basic nature of amines can lead to poor peak shape and irreversible adsorption on standard silica gel.[6]

Q3: I am seeing significant tailing and poor recovery of my Benzo[c]isothiazol-4-amine on a silica gel column. What can I do?

A3: This is a classic problem when purifying amines on acidic silica gel. The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups on the silica surface. Here are several effective solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the mobile phase to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., ethyl acetate/hexanes). This is often very effective at improving peak shape and recovery.

    • Ammonia: For more polar solvent systems, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used as part of the mobile phase.

  • Use of Deactivated Silica:

    • Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica stationary phase can provide excellent results by minimizing the acid-base interactions.[6]

    • Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.

Experimental Protocol: Flash Chromatography of Benzo[c]isothiazol-4-amine

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection (TLC analysis):

    • Develop a TLC plate of your crude material in a solvent system such as 30% ethyl acetate in hexanes.

    • Prepare a second identical developing chamber with the same solvent system plus 1% triethylamine.

    • Observe the difference in Rf values and spot shape. The system with TEA should show less streaking and potentially a higher Rf.

  • Column Packing:

    • Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution:

    • Begin with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes + 1% TEA) and gradually increase the polarity (gradient elution).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography Troubleshooting Flowchart

A Poor Separation/Tailing on Silica Gel B Add 1% Triethylamine to Mobile Phase A->B C Improved Separation? B->C D Yes C->D Yes E No C->E No F Optimize Gradient D->F G Consider Alternative Stationary Phase E->G H Amine-Functionalized Silica G->H I Neutral/Basic Alumina G->I

Sources

Debottlenecking the multi-step synthesis of complex Benzo[c]isothiazol-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Complex Benzo[c]isothiazol-4-amine Derivatives

Welcome to the technical support center dedicated to navigating the complexities of synthesizing Benzo[c]isothiazol-4-amine derivatives. This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. As drug development professionals, we understand that efficiency and yield are paramount. Therefore, this document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively debottleneck your synthetic workflow.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental hurdles in a question-and-answer format, focusing on causality and providing robust solutions.

Category 1: Ring Formation & Cyclization Inefficiencies

Question 1: My cyclization reaction to form the benzo[c]isothiazole core is resulting in low yields or failing completely. What are the likely causes and how can I fix it?

Answer: Low yields in the formation of the isothiazole ring are a frequent bottleneck. The root cause often lies in one of three areas: the nature of the starting materials, the reaction conditions, or competing side reactions.

  • Causality - Precursor Reactivity: The key step often involves an intramolecular cyclization of an ortho-functionalized benzene ring. For benzo[c]isothiazoles, this typically requires the formation of a nitrogen-sulfur (N-S) bond. The efficiency of this bond formation is highly dependent on the electrophilicity of the sulfur species and the nucleophilicity of the nitrogen. If precursor activation is insufficient, the reaction will stall.

  • Causality - Reaction Conditions: Temperature and solvent choice are critical. Some cyclization reactions require significant thermal energy to overcome activation barriers, while others may degrade at high temperatures.[1] The solvent must not only dissolve the reactants but also facilitate the desired transition state. Aprotic solvents are often preferred to avoid interference with the reactive intermediates.[2]

Troubleshooting Workflow & Solutions:

  • Verify Starting Material Purity: Impurities, especially water or nucleophilic contaminants, can consume reagents or quench catalysts. Ensure starting materials are pure and dry.

  • Optimize Reaction Temperature: If the reaction is sluggish at room temperature, gradually increase the heat in 10-20°C increments, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Conversely, if multiple byproduct spots appear on the TLC plate at elevated temperatures, consider lowering the temperature to improve selectivity.[1]

  • Re-evaluate the Solvent System: Solvents like DMF, dioxane, or toluene are often effective for these types of cyclizations.[3] If solubility is an issue, consider a co-solvent system. The choice of solvent can dramatically influence reaction rates and outcomes.

  • Consider an Alternative Sulfur Source/Activating Agent: The N-S bond formation can be challenging. Methods often involve the cyclization of benzylthio derivatives using an oxidant like sulfuryl chloride (SO2Cl2) with ammonia as the nitrogen source.[3] If this fails, explore alternative strategies reported for related heterocyclic systems.

Question 2: I'm observing significant formation of a disulfide byproduct. How can I prevent this?

Answer: The formation of disulfide byproducts is a classic problem when working with thiol-containing precursors, which are common in the synthesis of sulfur heterocycles.

  • Causality - Thiol Oxidation: The thiol group (-SH) in precursors like 2-aminothiophenol (for the related benzothiazoles) is highly susceptible to oxidation, leading to the formation of a stable disulfide (R-S-S-R) bond.[1] This dimerization consumes your starting material and reduces the yield of the desired cyclized product. This oxidation can be promoted by atmospheric oxygen, metal catalysts, or certain reagents.

Preventative Measures:

  • Inert Atmosphere: The most direct solution is to rigorously exclude oxygen. Run the reaction under a blanket of an inert gas like nitrogen or argon. This involves degassing your solvent and using Schlenk line techniques.

  • Reagent Order: Add the thiol-containing precursor last, if possible, to minimize its exposure time to potentially oxidizing conditions before the cyclization can occur.

  • Alternative Synthetic Routes: Consider routes that avoid a free thiol intermediate. For instance, some modern methods utilize elemental sulfur with pre-functionalized substrates, which can circumvent the issue of thiol oxidation.[2]

G start Low Yield or No Reaction check_sm Analyze Crude Reaction (TLC, LC-MS) start->check_sm sm_present Is Starting Material Largely Unconsumed? check_sm->sm_present byproducts Are Significant Byproducts Observed? sm_present->byproducts No sol_sm Solution: 1. Increase Temperature/Time 2. Check Catalyst Activity 3. Verify Reagent Purity sm_present->sol_sm Yes sol_byproducts Solution: 1. Lower Temperature 2. Use Inert Atmosphere 3. Re-evaluate Reagent Stoichiometry byproducts->sol_byproducts Yes sol_complex Solution: 1. Redesign Synthetic Route 2. Screen Alternative Catalysts/Solvents 3. Consult Literature for Similar Scaffolds byproducts->sol_complex No (Complex Mixture)

Category 2: Purification of the Final Amine Product

Question 3: My final Benzo[c]isothiazol-4-amine derivative is difficult to purify using standard silica gel chromatography. I'm seeing significant peak tailing and poor recovery. What's happening?

Answer: This is a very common issue when purifying compounds containing basic amine functionalities. The problem lies in the interaction between your basic product and the acidic nature of standard silica gel.

  • Causality - Acid-Base Interaction: Standard silica gel has a surface covered with acidic silanol groups (Si-OH). The basic nitrogen atom in your amine product can form a strong acid-base interaction with these silanols. This causes the compound to "stick" to the column, leading to poor elution, significant peak tailing, and often irreversible adsorption, which results in low recovery.[4]

Effective Purification Strategies:

Method Stationary Phase Typical Mobile Phase Pros Cons
Modified Normal Phase Silica GelHexane/EtOAc with 0.5-2% triethylamine (TEA) or ammonia in methanolSimple to implement; uses common solvents.TEA can be difficult to remove; may not solve severe tailing.
Amine-Functionalized Silica Silica bonded with aminopropyl groupsHexane/Ethyl AcetateExcellent peak shape; high recovery; avoids mobile phase modifiers.[5]More expensive than standard silica.
Reverse Phase (C18) C18-bonded SilicaAcetonitrile/Water with 0.1% TFA or Formic AcidHigh resolution; good for polar compounds.Requires removal of water and acid from fractions; may be less scalable.
Crystallization N/AScreen various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Heptane)Potentially yields highly pure material; highly scalable.Product may not crystallize easily; can lead to yield loss in mother liquor.

Recommendation: For routine purification, amine-functionalized silica is often the most robust and efficient solution.[4] It directly addresses the root cause of the problem by providing a basic stationary phase surface, which repels the basic amine product and leads to symmetrical peaks and excellent recovery without the need for mobile phase additives.

G start Crude Amine Product is_polar Is the Compound Highly Polar? start->is_polar crystallization Crystallization start->crystallization Alternative for High Purity/Scale normal_phase Standard Silica + Amine Modifier (e.g., +1% TEA) is_polar->normal_phase No reverse_phase Reverse Phase HPLC (C18) (+0.1% TFA or Formic Acid) is_polar->reverse_phase Yes amine_silica Amine-Functionalized Silica (Recommended) normal_phase->amine_silica If Tailing Persists

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the benzo[c]isothiazole core? A1: Unlike the more common benzo[d]isothiazole or benzothiazole isomers, the benzo[c]isothiazole scaffold is less frequently reported.[2] Syntheses often rely on intramolecular cyclization strategies. A key approach involves the construction from an ortho-disubstituted benzene precursor, for example, by cyclizing an o-cyanobenzylsulfenamide or related derivatives. The specific route will heavily depend on the desired substitution pattern on the aromatic ring.

Q2: How can I effectively monitor the progress of my multi-step synthesis? A2: A multi-pronged approach is best.

  • TLC: Ideal for rapid, qualitative assessment of reaction completion and byproduct formation at the bench.

  • LC-MS: Provides quantitative data on the consumption of starting materials and the formation of the desired product (identified by its mass). This is the gold standard for reaction monitoring.

  • NMR: Useful for confirming the structure of isolated intermediates at each step to ensure the reaction is proceeding as expected before moving on.

Q3: What are the critical safety considerations for this synthesis? A3: Several hazards are common:

  • Thiols: Many sulfur-containing starting materials are volatile and have a strong, unpleasant odor. Always handle them in a well-ventilated fume hood.

  • Oxidizing Agents: Reagents like sulfuryl chloride (SO2Cl2) or hydrogen peroxide are highly reactive and corrosive.[3][6] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and be prepared to quench any spills according to safety data sheets (SDS).

  • Solvents: Many organic solvents are flammable and toxic. Avoid inhalation and skin contact.

Experimental Protocols

Protocol 1: General Procedure for Cyclization via N-S Bond Formation

This is a representative protocol and must be adapted based on the specific substrate.

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ortho-substituted benzene precursor (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge the system with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, ~0.1 M concentration) via syringe. Stir the mixture until all solids are dissolved.

  • Reagent Addition: Add the activating agent/oxidant (e.g., SO2Cl2, 1.1 eq) dropwise at a controlled temperature (e.g., 0°C). Subsequently, introduce the nitrogen source (e.g., a solution of ammonia in dioxane) as required by the specific literature procedure.[3]

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 80-110°C) and stir for the prescribed time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots for TLC or LC-MS analysis.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification of a Basic Amine using Amine-Functionalized Silica
  • Column Packing: Dry-pack an appropriately sized flash chromatography column with amine-functionalized silica gel. Settle the packing by tapping the column, then wet the column with the initial mobile phase (e.g., 100% hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity using a gradient of a more polar solvent (e.g., ethyl acetate).[4] A typical gradient might be from 0% to 50% ethyl acetate in hexanes over 10-15 column volumes. No triethylamine or ammonia modifier is needed.

  • Fraction Collection: Collect fractions based on UV absorbance or by TLC analysis of the eluent.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Benzo[c]isothiazol-4-amine derivative.

References

  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Retrieved from [Link]

  • IntechOpen. (2024). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

Sources

Validation & Comparative

Head-to-head comparison of different synthetic routes to Benzo[c]isothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a head-to-head comparison of synthetic routes to Benzo[c]isothiazol-4-amine (also known as 4-amino-2,1-benzisothiazole), a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., HPK1 inhibitors).

Executive Summary & Strategic Analysis

Benzo[c]isothiazol-4-amine represents a specific regioisomer of the 2,1-benzisothiazole system. Unlike its more common 1,2-benzisothiazole isomer (saccharin-type), the 2,1-system contains a hypervalent sulfur atom or pseudo-aromatic character that makes its synthesis challenging.

The primary difficulty in synthesizing the 4-amino isomer is regiochemical control. The amino group must be positioned adjacent to the ring fusion on the carbocyclic ring. Standard electrophilic aromatic substitution on the pre-formed benzo[c]isothiazole core typically favors positions 5 and 7, making direct functionalization unviable for accessing the 4-position. Therefore, de novo ring construction from pre-functionalized benzene derivatives is required.

The Two Primary Routes
  • Route A: The Davis-Scanlon Cyclization (Preferred) – A scalable, two-step protocol using thionyl chloride to cyclize 2-methyl-3-nitroaniline.

  • Route B: The Anthranil Ring Transformation – A medicinal chemistry approach converting 4-nitro-2,1-benzisoxazole to the isothiazole using phosphorus pentasulfide.

Comparative Analysis Table

FeatureRoute A: Davis-Scanlon Cyclization Route B: Anthranil Transformation
Starting Material 2-Methyl-3-nitroaniline (Commercial, Cheap)4-Nitroanthranil (Custom Synthesis Required)
Reagents Thionyl Chloride (

), Iron/Acid

or Lawesson's Reagent
Step Count 2 (Cyclization + Reduction)3-4 (Precursor Synth + Transformation)
Scalability High (Multi-gram to Kg)Low (Difficult purification)
Safety Profile Hazardous : Releases

and

gas.
Moderate:

evolution possible.
Regiocontrol Absolute (Defined by starting aniline)Good (Dependent on anthranil purity)
Primary Use Process Chemistry / Bulk Synthesis Analog generation / MedChem exploration

Detailed Technical Guide: Route A (The Davis-Scanlon Cyclization)

This is the industry-standard method for accessing 4-substituted benzo[c]isothiazoles. It relies on the reaction of ortho-alkylanilines with thionyl chloride.

Mechanistic Insight

The reaction proceeds via the formation of an N-sulfinylamine intermediate (


). Under thermal conditions, this intermediate undergoes a [1,5]-sigmatropic rearrangement or an electrocyclic ring closure involving the ortho-methyl group, followed by chlorination and loss of HCl/SO2 to aromatize the system.
Experimental Protocol
Step 1: Synthesis of 4-Nitrobenzo[c]isothiazole
  • Precursor: 2-Methyl-3-nitroaniline (CAS: 603-83-8).

  • Reagent: Thionyl Chloride (

    
    ).[1]
    

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a gas scrubber (NaOH trap) to neutralize evolved

    
     and 
    
    
    
    .
  • Addition: Charge the flask with 2-methyl-3-nitroaniline (1.0 eq). Add Thionyl Chloride (excess, typically 3–5 vol) slowly at room temperature. Caution: Exothermic.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
    • Checkpoint: Monitor by HPLC/TLC. The starting aniline will disappear, and a less polar product (N-sulfinyl intermediate) may appear transiently before converting to the product.

  • Workup: Distill off excess

    
     under reduced pressure.
    
  • Quench: Dissolve the residue in Toluene. Slowly pour the organic phase into ice-cold saturated

    
     solution. Warning: Vigorous gas evolution.
    
  • Purification: Separate layers. Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc) to yield 4-nitrobenzo[c]isothiazole  as a yellow/orange solid.
    
Step 2: Reduction to Benzo[c]isothiazol-4-amine
  • Precursor: 4-Nitrobenzo[c]isothiazole.

  • Reagent: Iron powder /

    
     (Bechamp conditions) or 
    
    
    
    / Pd-C.

Protocol (Iron Reduction):

  • Dissolution: Dissolve the nitro compound (1.0 eq) in Ethanol/Water (4:1).

  • Activation: Add

    
     (5.0 eq) and Iron powder (5.0 eq, 325 mesh).
    
  • Reduction: Heat to

    
     with vigorous stirring for 2–4 hours.
    
    • Checkpoint: The yellow nitro compound converts to a fluorescent or colorless amine species.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dilute with water and extract with Ethyl Acetate.

  • Final Product: Dry and concentrate to obtain Benzo[c]isothiazol-4-amine .

Self-Validating Analytical Signatures
  • 1H NMR (DMSO-d6): Look for the C3-H proton . In benzo[c]isothiazoles, this proton is highly deshielded, typically appearing as a singlet between 9.0 and 9.8 ppm . If this signal is absent, the isothiazole ring did not form.

  • Regiochemistry: The 4-amino isomer should show a specific splitting pattern for the benzene ring protons (typically a doublet-triplet-doublet pattern, but simplified to d-t-d due to substitution).

Detailed Technical Guide: Route B (Anthranil Transformation)

This route is useful if the corresponding anthranil (2,1-benzisoxazole) is already available or if the Davis-Scanlon fails due to functional group incompatibility with


.
Experimental Protocol
  • Precursor: 4-Nitro-2,1-benzisoxazole (4-Nitroanthranil).

  • Reaction: Dissolve precursor in dry Xylene. Add

    
     (1.0 eq) or Lawesson's Reagent (0.6 eq).
    
  • Conditions: Reflux under Argon for 4–8 hours.

  • Mechanism: Thionation of the ring oxygen followed by rearrangement/elimination to the isothiazole.

  • Workup: Cool, filter off phosphorus byproducts. Concentrate and purify via column chromatography.

  • Reduction: Follow the same reduction protocol as Route A.

Visualized Pathway & Mechanism

The following diagram illustrates the preferred Route A (Davis-Scanlon) flow, highlighting the critical intermediates and decision points.

DavisScanlonRoute Start 2-Methyl-3-nitroaniline (CAS: 603-83-8) Reagent1 SOCl2 Reflux, 16h Start->Reagent1 Activation Inter N-Sulfinyl Intermediate [Ar-N=S=O] Reagent1->Inter -HCl Cyclization Cyclization & Aromatization Inter->Cyclization [1,5]-Rearrangement -SO2, -HCl NitroProd 4-Nitrobenzo[c]isothiazole (Yellow Solid) Cyclization->NitroProd Ring Closure Reduction Fe / NH4Cl or H2/Pd-C NitroProd->Reduction Reduction Final Benzo[c]isothiazol-4-amine (Target) Reduction->Final Yields 70-85%

Caption: Step-wise synthesis of Benzo[c]isothiazol-4-amine via the Davis-Scanlon protocol, highlighting the N-sulfinyl intermediate.

References

  • Davis, M., & Scanlon, D. B. (1977).[1] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-436.

  • Davis, M. (1972). Isothiazoles.[2] Advances in Heterocyclic Chemistry, 14, 43-98. (Foundational review on 2,1-benzisothiazole chemistry).

  • Wierzbicki, M., et al. (2020). Synthesis and biological evaluation of benzo[c]isothiazole derivatives. European Journal of Medicinal Chemistry.
  • Patent US20210122745A1. (2021). Preparation of Heterocyclic Compounds as HPK1 Inhibitors. (Demonstrates industrial relevance of the 4-amino scaffold).

Sources

Cross-Reactivity Profiling of Benzo[c]isothiazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical workflow for profiling Benzo[c]isothiazol-4-amine derivatives , a scaffold class distinct from the more common 3-amine kinase inhibitors. It focuses on establishing selectivity, identifying off-target liabilities, and validating performance against clinical standards.

A Technical Comparison & Development Guide

Executive Summary: The Scaffold Shift

In the development of kinase inhibitors, the Benzo[c]isothiazole (2,1-benzisothiazole) core has traditionally been explored via its 3-amine derivatives (e.g., in KRAS G12C or PIM kinase inhibition). These 3-amino variants typically act as hinge binders, mimicking the adenine ring of ATP.

The Benzo[c]isothiazol-4-amine derivatives represent a structural shift. By moving the amine to the benzene ring (position 4), the vector of substitution changes, potentially directing substituents towards the solvent-exposed front or the ribose pocket, rather than the hinge region. This guide details the profiling strategy required to validate this scaffold's selectivity advantage over the "promiscuous" 3-amine class and standard clinical controls.

Comparative Performance Analysis

The Competitor Landscape

To objectively assess the 4-amine derivatives, they must be benchmarked against established inhibitors with overlapping chemotypes or targets (typically PIM, FLT3, or DYRK family kinases).

Comparison ClassRepresentative CompoundMechanismKey Liability (Cross-Reactivity)
Direct Isomer Benzo[c]isothiazol-3-amine ATP-Competitive (Hinge)High promiscuity; often hits CLK/DYRK/FLT3 due to conserved hinge binding.
Clinical Standard CX-4945 (Silmitasertib) ATP-CompetitiveHits CK2, PIM1, and CLK2. Good bioavailability but moderate selectivity.
Pan-Kinase Control Staurosporine Pan-KinaseExtreme cross-reactivity; used to define the "floor" of selectivity assays.
Target Scaffold Benzo[c]isothiazol-4-amine Mixed/Type 1.5 PotentialHypothesis: Improved selectivity by avoiding direct hinge-dominance; potential CYP liability due to aniline motif.
Selectivity Metrics (Representative Data)

The following data structure is recommended for reporting your profiling results. Note: Values below are representative of typical scaffold behavior in this chemical space.

Table 1: Kinome Selectivity & Potency Profile

Compound IDTarget (PIM1) IC50 (nM)Off-Target (DYRK1A) IC50 (nM)Selectivity Score (S(35))Gini Coefficient
Ref (3-amine) 12450.42 (Promiscuous)0.55
CX-4945 41200.25 (Moderate)0.68
Lead (4-amine) 25 >10,000 0.05 (Selective) 0.82
  • S(35): Fraction of kinases inhibited >35% at 1 µM. Lower is better.

  • Gini Coefficient: Measure of inequality in inhibition profile (0 = non-selective, 1 = single target).

Profiling Workflow & Logic

The profiling of Benzo[c]isothiazol-4-amine derivatives requires a tiered approach to filter out "frequent hitters" (aggregators) and verify true ATP-site specificity.

Experimental Logic Diagram

The following diagram illustrates the decision tree for validating the 4-amine scaffold.

ProfilingWorkflow Start Compound Library (Benzo[c]isothiazol-4-amine) Tier1 Tier 1: Thermal Shift Assay (TSA) (Tm Shift > 2°C?) Start->Tier1 Quality Control Tier2 Tier 2: Single-Point Kinome Scan (468 Kinases @ 1µM) Tier1->Tier2 Valid Binders Tier3 Tier 3: Kd Determination (Active Hits) Tier2->Tier3 Hits (>65% Inh) Liability Liability Screen (hERG, CYP450) Tier3->Liability Safety Check Selectivity Selectivity Analysis (Entropy Score / Map) Tier3->Selectivity Data Integration Liability->Start SAR Refinement

Figure 1: Tiered profiling cascade for validating kinase inhibitors. Tier 1 eliminates non-binders/aggregators; Tier 2 maps the kinome interaction; Tier 3 quantifies affinity.

Detailed Experimental Protocols

Protocol A: Radiometric Kinase Profiling (Gold Standard)

Rationale: Unlike fluorescence-based assays (e.g., FRET), radiometric assays are less susceptible to autofluorescence interference, which is a known risk with benzo-fused heterocyclic amines.

Materials:

  • 
    -
    
    
    
    P-ATP (Specific activity ~3000 Ci/mmol).
  • Substrate peptides (Target specific, e.g., S6 peptide for PIM).

  • P81 phosphocellulose filter plates.

Step-by-Step Workflow:

  • Compound Preparation: Prepare 100x stocks of Benzo[c]isothiazol-4-amine derivatives in 100% DMSO. Dilute to 4x working concentration in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35).
    
  • Reaction Assembly: In a 384-well plate, add:

    • 5 µL of 4x Compound.

    • 10 µL of Enzyme/Substrate mix.

    • Incubate 15 mins at RT to allow compound-enzyme equilibrium.

  • Initiation: Add 5 µL of 4x ATP/

    
    -
    
    
    
    P-ATP mix (at
    
    
    apparent for each kinase).
  • Incubation: Incubate for 60–90 minutes at RT.

  • Termination: Add 20 µL of 0.5% Phosphoric acid (

    
    ).
    
  • Harvesting: Transfer reaction to P81 filter plates; wash 4x with 0.5%

    
     to remove unbound ATP.
    
  • Detection: Add scintillation fluid and read on a MicroBeta counter.

  • Data Analysis: Calculate % Activity relative to DMSO control. Fit curves using the Hill equation:

    
    
    
Protocol B: Safety Profiling (CYP Inhibition)

Rationale: The 4-amine position on the benzo-ring is metabolically vulnerable. Checking CYP inhibition early prevents late-stage attrition.

Method: Fluorogenic CYP Inhibition Assay (Cocktail).

  • Incubation: Incubate test compound (10 µM) with human liver microsomes and NADPH regenerating system.

  • Substrates: Use specific substrates for CYP3A4 (Midazolam), CYP2D6 (Dextromethorphan), and CYP2C9 (Diclofenac).

  • Readout: Measure metabolite formation via LC-MS/MS or fluorescence after 30 mins.

  • Threshold: >50% inhibition at 10 µM triggers IC50 determination.

Critical Interpretation of Cross-Reactivity

When analyzing the Benzo[c]isothiazol-4-amine data, look for these specific "red flags" indicative of poor selectivity:

  • The "Sticky" Phenotype: If the compound inhibits >80% of kinases in the panel but shows low potency (IC50 > 1 µM) in follow-up, it is likely a colloidal aggregator. Action: Add 0.01% Triton X-100 to assay buffer.

  • The "Hinge" Signature: If the profile matches the 3-amine isomer (hitting CLK2, DYRK1A, FLT3), the 4-amine substitution has likely not altered the binding mode sufficiently. Action: Increase steric bulk at the 4-position amine to force a different orientation.

  • Fluorescence Quenching: Benzo[c]isothiazoles can be fluorescent. If using LanthaScreen or HTRF, ensure you run a "compound only" control without the acceptor fluorophore to check for interference.

References

  • Review of Benzo[c]isothiazole Scaffolds

    • Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency.[1][2][3][4][5][6]

    • Source: RSC Advances / NIH (2025).
    • URL:[Link](Note: Representative link for scaffold chemistry).

  • Kinase Profiling Methodology

    • Title: Cross-reactivity virtual profiling of the human kinome by X-ReactKIN.
    • Source: Molecular Pharmaceutics (ACS).
    • URL:[Link]

  • PIM Kinase Inhibition Context

    • Title: 7-(4H-1,2,4-Triazol-3-yl)benzo[c][2,6]naphthyridines: a novel class of Pim kinase inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters (2011).
    • URL:[Link]

  • Comparative Data (CX-4945)

    • Title: CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2.
    • Source: Cancer Research.
    • URL:[Link]

Sources

Benchmarking the Potency of Benzo[c]isothiazole-4-amine Analogs Against Standard Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, benzothiazole and its isomers, such as Benzo[c]isothiazol-4-amines, have emerged as a promising class of compounds with a broad spectrum of biological activities, including notable anticancer properties.[1] This guide provides a comprehensive framework for benchmarking the potency of novel Benzo[c]isothiazol-4-amine analogs against established standard-of-care chemotherapy agents.

Disclaimer: Direct experimental data on Benzo[c]isothiazol-4-amine analogs is limited in the public domain. Therefore, this guide will utilize data from closely related and extensively studied benzothiazole derivatives as a representative model to illustrate the benchmarking process. The principles and methodologies described herein are directly applicable to the evaluation of Benzo[c]isothiazol-4-amine analogs.

The core of this guide is to present a systematic approach to in vitro potency assessment, contextualize the findings through structure-activity relationship (SAR) studies, and provide a clear comparison with clinically relevant drugs such as Cisplatin and Gemcitabine.

Rationale for Benchmarking: The Pursuit of Superior Therapeutic Index

The primary goal in developing new anticancer agents is to achieve a higher therapeutic index – maximizing efficacy against tumor cells while minimizing toxicity to healthy tissues. Benzothiazole derivatives have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including pancreatic, non-small cell lung, and cervical cancer.[2][3] Benchmarking these novel analogs against standard drugs is crucial for several reasons:

  • Establishing Relative Potency: Quantifying the concentration at which a novel compound exerts a therapeutic effect (e.g., 50% inhibition of cell growth, IC50) relative to a standard drug provides a direct measure of its potential efficacy.

  • Identifying Superior Candidates: A significantly lower IC50 value compared to a standard drug suggests that the analog may be effective at lower, and potentially less toxic, doses.

  • Guiding Lead Optimization: Comparative data helps medicinal chemists understand which structural modifications enhance potency, thereby guiding the synthesis of more effective derivatives.

  • Informing Preclinical Development: Strong in vitro potency data is a prerequisite for advancing a compound to further preclinical and clinical studies.

Experimental Design for Potency Assessment

A robust experimental design is the bedrock of reliable and reproducible data. The following sections detail the key components of an in vitro study to benchmark the potency of Benzo[c]isothiazol-4-amine analogs.

Selection of Cancer Cell Lines

The choice of cancer cell lines is dictated by the therapeutic target of the novel analogs. Based on the reported activity of related benzothiazole compounds, a relevant panel would include:

  • Pancreatic Cancer Cell Lines: AsPC-1, Capan-2, BxPC-3[3]

  • Non-Small Cell Lung Cancer (NSCLC) Cell Line: HOP-92[2]

  • Cervical Cancer Cell Line: HeLa[2]

  • Breast Cancer Cell Lines: MCF-7, MDA-MB-231[2]

Inclusion of a non-cancerous cell line (e.g., normal human fibroblasts) is also recommended to assess the selectivity of the compounds.

Selection of Standard Drugs for Comparison

The standard drugs chosen for benchmarking should be clinically relevant to the selected cancer types.

  • Cisplatin: A platinum-based chemotherapeutic agent widely used in the treatment of various solid tumors, including lung, ovarian, and bladder cancers.[4] Its mechanism of action involves cross-linking with purine bases on DNA, leading to DNA damage and apoptosis.[4][5][6]

  • Gemcitabine: A nucleoside analog that is a cornerstone in the treatment of pancreatic cancer.[7][8][9] It acts by inhibiting DNA synthesis.[7][10][11]

  • Doxorubicin: An anthracycline antibiotic used to treat a wide range of cancers. It intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage.[2]

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding:

    • Harvest and count the selected cancer cell lines.

    • Seed the cells into 96-well plates at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the Benzo[c]isothiazol-4-amine analogs and standard drugs (Cisplatin, Gemcitabine, Doxorubicin) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).

    • Remove the medium from the cell plates and add 100 µL of the medium containing the various concentrations of the test compounds and standard drugs. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plates for a predetermined exposure time (typically 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently agitate the plates on a shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) for each analog and standard drug using a suitable software package (e.g., GraphPad Prism).

Visualizing the Experimental Workflow

A clear visual representation of the experimental workflow is essential for understanding the logical flow of the benchmarking process.

Experimental_Workflow cluster_preparation Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., AsPC-1, HOP-92, HeLa) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep Benzo[c]isothiazol-4-amine Analogs & Standard Drugs Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition MTT Addition & Incubation Treatment->MTT_Addition Solubilization Formazan Solubilization MTT_Addition->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance IC50_Calc IC50 Value Calculation Absorbance->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Caption: Experimental workflow for benchmarking the potency of Benzo[c]isothiazol-4-amine analogs.

Comparative Data Analysis

The primary output of the cytotoxicity assays is the IC50 value. A well-structured table is essential for a clear comparison of the potency of the novel analogs against the standard drugs across different cell lines.

Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of Benzothiazole Analogs and Standard Drugs

Compound/DrugPancreatic Cancer (AsPC-1)NSCLC (HOP-92)Cervical Cancer (HeLa)Breast Cancer (MCF-7)
Analog 1 (Example) 2.51.83.14.2
Analog 2 (Example) 0.80.51.21.9
Analog 3 (Example) 5.14.36.87.5
Cisplatin 8.57.29.8[2]11.3
Gemcitabine 0.05[3]0.10.20.3
Doxorubicin 0.40.62.1[2]0.9

Note: The IC50 values for the analogs are hypothetical examples for illustrative purposes. The values for standard drugs are representative and can vary depending on the specific experimental conditions.

Interpreting the Results and Structure-Activity Relationship (SAR)

The comparative data in Table 1 allows for a detailed interpretation of the potency of the synthesized analogs.

  • Potency Ranking: Analog 2 demonstrates the highest potency across all tested cell lines, with IC50 values in the sub-micromolar to low micromolar range. Its potency is significantly greater than that of Cisplatin and comparable to or even exceeding that of Doxorubicin in some cell lines. While Gemcitabine remains the most potent in pancreatic cancer, Analog 2 shows promise as a broad-spectrum anticancer agent.

  • Structure-Activity Relationship (SAR): The differences in potency among the analogs can be attributed to their structural variations. For instance, the superior activity of Analog 2 might be due to the presence of a specific substituent that enhances its binding to the biological target or improves its cellular uptake. Conversely, the lower potency of Analog 3 could be due to steric hindrance or unfavorable electronic properties of its substituents. A thorough SAR analysis would involve correlating specific structural features (e.g., the nature and position of substituents on the benzothiazole ring) with the observed biological activity.[3]

Mechanistic Insights: A Glimpse into the Signaling Pathway

While the MTT assay provides a measure of overall cytotoxicity, it does not elucidate the mechanism of action. Further studies, such as cell cycle analysis and apoptosis assays (e.g., Annexin V staining), would be necessary to determine if the Benzo[c]isothiazol-4-amine analogs induce cell death through similar pathways as the standard drugs. For instance, many anticancer agents, including Cisplatin, ultimately lead to the activation of the caspase cascade, a key pathway in apoptosis.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_caspase_cascade Caspase Cascade Drug Anticancer Drug (e.g., Cisplatin, Benzo[c]isothiazole analog) DNA_Damage DNA Damage Drug->DNA_Damage induces Caspase9 Caspase-9 (Initiator) DNA_Damage->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: A simplified diagram of a common apoptotic pathway induced by DNA-damaging anticancer drugs.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the potency of novel Benzo[c]isothiazol-4-amine analogs against standard anticancer drugs. The in vitro cytotoxicity data, when combined with a thorough SAR analysis, provides a strong foundation for identifying promising lead compounds for further development.

Future studies should focus on:

  • Elucidating the Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by the most potent analogs.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of lead compounds in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity of the analogs to determine their drug-like properties.

By following a systematic benchmarking strategy, researchers can effectively identify and advance novel Benzo[c]isothiazol-4-amine analogs with the potential to become next-generation anticancer therapies.

References

  • Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]

  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. National Institutes of Health. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. [Link]

  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. ResearchGate. [Link]

  • Benzothiazole derivatives as anticancer agents. PubMed. [Link]

  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed. [Link]

  • Current Standards of Chemotherapy for Pancreatic Cancer. National Institutes of Health. [Link]

  • Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. National Institutes of Health. [Link]

  • Chemotherapy for Non-small Cell Lung Cancer. American Cancer Society. [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. National Institutes of Health. [Link]

  • Chemotherapy for Pancreatic Cancer. Johns Hopkins Medicine. [Link]

  • Non-Small Cell Lung Cancer Treatment (PDQ®). National Cancer Institute. [Link]

  • Clinical application and drug resistance mechanism of gemcitabine. Frontiers. [Link]

  • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. MDPI. [Link]

  • Current standards of care in small-cell and non-small-cell lung cancer. PubMed. [Link]

  • What is the mechanism of action (MOA) of Gemcitabine?. Dr. Oracle. [Link]

  • Chemotherapy for Pancreatic Cancer. American Cancer Society. [Link]

  • Cisplatin. Wikipedia. [Link]

  • Pancreatic Cancer Treatment Protocols. Medscape. [Link]

  • Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. Medscape. [Link]

  • Gemcitabine. Wikipedia. [Link]

  • Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. MDPI. [Link]

  • Pancreatic Cancer Treatment. National Cancer Institute. [Link]

  • Cisplatin. StatPearls. [Link]

  • Gemcitabine: metabolism, mechanisms of action, and self-potentiation. PubMed. [Link]

  • Treatment options for non small cell lung cancer (NSCLC). Cancer Research UK. [Link]

Sources

A Guide to Establishing Reproducible and Robust Bioassays for Novel Aromatic Amines: A Case Study with Benzo[c]isothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a well-characterized therapeutic candidate is paved with rigorous and reliable data. The cornerstone of this data is the bioassay—the tool by which we measure a compound's biological activity. However, the inherent variability of biological systems can make generating consistent and trustworthy results a significant challenge. This guide provides a comprehensive framework for developing, validating, and comparing bioassays, with a focus on ensuring reproducibility and robustness. We will use the novel compound Benzo[c]isothiazol-4-amine as a case study to illustrate these principles in practice.

While specific, validated bioassays for Benzo[c]isothiazol-4-amine are not yet prevalent in the public domain, its benzothiazole core suggests several potential biological activities, given that this scaffold is found in compounds with antitumor, antimicrobial, and enzyme-inhibiting properties.[1][2] This guide will therefore propose a suite of relevant bioassays and detail the critical process of validating their performance, providing a roadmap for the investigation of this and other novel chemical entities.

The Imperative of Reproducibility and Robustness

Before delving into specific assays, it is crucial to understand the distinction between reproducibility and robustness:

  • Reproducibility refers to the ability of an assay to provide the same result when performed by different operators, in different labs, or at different times.

  • Robustness is a measure of an assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Proposed Bioassays for Benzo[c]isothiazol-4-amine

Based on the activities of structurally related benzothiazole compounds, we can hypothesize several potential mechanisms of action for Benzo[c]isothiazol-4-amine.[2][5][6] The following are three distinct bioassays that could be developed to explore these possibilities.

  • Antiproliferative Assay in a Cancer Cell Line: To assess potential anticancer activity.

  • Antibacterial Minimum Inhibitory Concentration (MIC) Assay: To evaluate antimicrobial efficacy.

  • Enzyme Inhibition Assay (e.g., against Monoamine Oxidase - MAO): To investigate a specific molecular target.

The following sections will provide detailed protocols for each of these proposed assays, followed by a comprehensive guide to their validation and comparison.

Experimental Protocols

Cell-Based Antiproliferative Assay

This assay determines the effect of Benzo[c]isothiazol-4-amine on the proliferation of a cancer cell line, such as the MCF-7 breast cancer cell line, in which other aminophenyl benzothiazoles have shown activity.[1]

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Benzo[c]isothiazol-4-amine (CAS 56910-92-0)[7][8]

  • Resazurin-based viability reagent (e.g., PrestoBlue™)

  • 96-well clear-bottom black plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of Benzo[c]isothiazol-4-amine in DMSO. Create a 2-fold serial dilution series in culture medium, from 100 µM to 0.048 µM.

  • Cell Treatment: Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (0.5% DMSO) and no-cell (media only) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Add 20 µL of the resazurin-based reagent to each well and incubate for 2 hours.

  • Data Acquisition: Measure fluorescence with an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using a four-parameter logistic (4PL) curve fit.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a bacterial strain, for example, Staphylococcus aureus.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Benzo[c]isothiazol-4-amine

  • 96-well clear U-bottom plates

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Compound Preparation: Prepare a 2-fold serial dilution of Benzo[c]isothiazol-4-amine in MHB in the 96-well plate, typically from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Enzyme Inhibition Assay: Monoamine Oxidase-B (MAO-B)

This assay measures the ability of Benzo[c]isothiazol-4-amine to inhibit the activity of the enzyme MAO-B, which is a target for neurodegenerative diseases.

Materials:

  • Recombinant human MAO-B

  • MAO-B substrate (e.g., benzylamine)

  • Detection reagent that produces a fluorescent product upon reaction with the enzyme's product (e.g., Amplex Red)

  • Benzo[c]isothiazol-4-amine

  • 96-well black plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Benzo[c]isothiazol-4-amine in assay buffer.

  • Enzyme and Compound Pre-incubation: Add the MAO-B enzyme and the compound dilutions to the wells of the 96-well plate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the substrate and detection reagent to initiate the enzymatic reaction.

  • Kinetic Read: Measure the fluorescence every minute for 30 minutes using a plate reader.

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition relative to a no-compound control and calculate the IC50 value.

A Framework for Validation: Comparing Assay Performance

Once these assays are established, the critical phase of validation begins. This involves a series of experiments to define the performance characteristics of each assay. The results of these validation studies will allow for an objective comparison of the assays in terms of their suitability for different applications (e.g., high-throughput screening vs. lead optimization).

Key Performance Characteristics and Acceptance Criteria

The following table outlines the essential parameters for bioassay validation, along with typical acceptance criteria. This framework is based on guidelines from regulatory bodies and best practices in the field.[4][9]

Parameter Description Typical Acceptance Criteria
Precision The closeness of agreement between independent test results.Intra-assay CV%: < 15% Inter-assay CV%: < 20%
Accuracy The closeness of the measured value to the true value.Relative Bias: Within ±20% of the nominal value.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Coefficient of determination (R²): > 0.98
Range The interval between the upper and lower concentrations of the analyte for which the assay is precise, accurate, and linear.Defined by the linearity and accuracy experiments.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference from matrix components.
Robustness The capacity to remain unaffected by small variations in method parameters.No significant change in results with minor variations in parameters like incubation time or temperature.

CV% = Coefficient of Variation

Comparative Analysis of Proposed Bioassays (Hypothetical Data)

To illustrate how these parameters are used for comparison, the following table presents hypothetical validation data for our three proposed bioassays for Benzo[c]isothiazol-4-amine.

Performance Metric Antiproliferative Assay Antibacterial MIC Assay MAO-B Enzyme Assay
Intra-assay Precision (CV%) 8%N/A (Qualitative)5%
Inter-assay Precision (CV%) 15%N/A (Qualitative)10%
Accuracy (Relative Bias) -5%N/A (Qualitative)-2%
Linearity (R²) 0.992N/A (Qualitative)0.998
Z'-factor 0.75N/A0.85
Throughput MediumHighHigh
Biological Relevance High (Cellular context)High (Whole organism)Medium (Molecular target)

Interpretation of the Hypothetical Data:

  • The MAO-B Enzyme Assay demonstrates the highest precision and accuracy, making it ideal for structure-activity relationship (SAR) studies where small differences in potency need to be reliably detected. Its high Z'-factor also indicates its suitability for high-throughput screening.

  • The Antiproliferative Assay , while slightly more variable, provides data in a more biologically relevant cellular context. This is crucial for understanding the compound's effect on a complex biological system.

  • The Antibacterial MIC Assay is inherently qualitative (or semi-quantitative) and therefore lacks precision and accuracy metrics in the traditional sense. Its strength lies in its high throughput and direct relevance to antibacterial efficacy.

Visualizing Workflows and Concepts

Experimental Workflow for a Cell-Based Assay

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 72 hours treatment->incubation add_reagent Add Viability Reagent incubation->add_reagent read_plate Measure Fluorescence add_reagent->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Workflow for the cell-based antiproliferative assay.

The Relationship Between Validation Parameters

G Robustness Robustness Reproducibility Reproducibility Robustness->Reproducibility ensures Precision Precision Robustness->Precision ensures Precision->Reproducibility Accuracy Accuracy Accuracy->Reproducibility Linearity Linearity Linearity->Accuracy

Caption: Interdependence of key bioassay validation parameters.

Causality Behind Experimental Choices and Self-Validating Systems

A well-designed bioassay should have internal controls that serve as a self-validating system.

  • Positive and Negative Controls: In the antiproliferative assay, a known cytotoxic drug should be included as a positive control to ensure the cells are responding appropriately. The vehicle control (DMSO) serves as the negative control, defining the baseline of 100% viability.

  • Reference Standards: For enzyme inhibition assays, a known inhibitor of the target should be run in parallel. This allows for the normalization of results across different experiments and ensures the assay is performing as expected.

  • Statistical Rigor: The use of statistical tests to compare dose-response curves and determine parameters like the Z'-factor provides an objective measure of assay quality.[10] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, providing confidence in the data generated.

The choice to use a 4PL curve fit for dose-response data is based on the sigmoidal relationship often observed in biological systems. This model accurately describes the lower and upper asymptotes of the curve, which is critical for determining an accurate IC50 value.[11][12]

Conclusion

References

  • Principles Involved in Bioassay by different Methods: A Mini-Review. Open Access Journals. [Link]

  • Essentials in Bioassay Development. BioPharm International. [Link]

  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. ResearchGate. [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Taylor & Francis Online. [Link]

  • A Practical Guide to Immunoassay Method Validation. PubMed Central. [Link]

  • What Is Bioassay Analysis? The Friendly Statistician - YouTube. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). PubMed. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

  • Design, synthesis and mode of action of novel 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moiety as potent antimicrobial agents. ResearchGate. [Link]

  • The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. PubMed. [Link]

  • USP〈1033〉Biological Assay Validation: Key Guidelines. FDCELL. [Link]

  • Statistical Assessments of Bioassay Validation Acceptance Criteria. BioProcess International. [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3][13]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]

  • benzo[c]isothiazol-4-aminebenzo[c]isothiazol-4-amine. Proactive Molecular Research. [Link]

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Definitive Guide to Orthogonal Purity Validation: Benzo[c]isothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Purity Paradox

In the development of high-value scaffolds like Benzo[c]isothiazol-4-amine (CAS 56910-92-0), relying on a single analytical method is a critical failure point.[1] A common pitfall in validating this bicyclic aromatic amine is the "Area Percent Trap"—assuming that 99% HPLC peak area equates to 99% mass purity.[2]

For Benzo[c]isothiazoles (2,1-benzisothiazoles), this assumption is dangerous due to:

  • Response Factor Variance: Synthetic precursors (often nitro- or azo- aromatics) have vastly different UV extinction coefficients than the amine product.[1][2]

  • Inorganic Salts: Reduction steps (e.g., Fe/HCl or SnCl2) often leave paramagnetic inorganic residues invisible to UV but detrimental to biological assays.[1][2]

  • Isomeric Contamination: The [c]-isothiazole core is less stable than the [d]-isomer; synthesis often yields regioisomers (e.g., 5-amine or 7-amine) that co-elute on standard C18 gradients.[1]

The Solution: An Orthogonal Validation Matrix combining qNMR (Quantitative Nuclear Magnetic Resonance) for absolute mass balance and HPLC-DAD-MS for trace impurity profiling.[1]

The Orthogonal Triad: Methodologies

The following framework establishes a self-validating system where Method A covers the blind spots of Method B.

Method A: Quantitative NMR (qNMR) – The "Truth" Standard

Role: Absolute Purity Determination (Mass %) Why: qNMR is a primary ratio method. It does not require a reference standard of the analyte itself, effectively bypassing the need for a "100% pure" Benzo[c]isothiazol-4-amine standard which likely does not exist during early development.

Method B: HPLC-DAD – The "Separation" Standard

Role: Trace Impurity Profiling (<0.1%) Why: qNMR has a limit of detection (LOD) around 0.1-0.5%.[1] HPLC is required to detect trace organic impurities that may be toxic or assay-interfering at low levels.[1][2]

Method C: LC-MS – The "Identity" Check

Role: Specificity & Peak Purity Why: Confirms that the main HPLC peak is not a co-eluting mixture of the target amine and a defluorinated or dechlorinated side-product.

Comparative Analysis: qNMR vs. HPLC

FeatureqNMR (1H) HPLC-UV (Area %) Scientific Verdict
Principle Molar ratio of nuclei (Proton counting)Adsorption/Partitioning + UV AbsorptionqNMR is structural; HPLC is physicochemical.[1][2]
Reference Standard Not Required for analyte.[1][2][3] Uses generic IS (e.g., TCNB).Required for quantitation (External Std).qNMR is superior for early-phase potency assignment.[1]
Specificity High (distinct chemical shifts).[1][2]Medium (dependent on column chemistry).[1][2]HPLC resolves isomers better; qNMR validates mass.[1][2]
LOD/LOQ ~0.1% (Mass dependent).[1][2]<0.05% (High sensitivity).HPLC is mandatory for purity >99.5%.[1][2]
Blind Spots Inorganic salts, overlap in aromatic region.[1][2]UV-inactive impurities, co-eluting peaks.[1][2]Must use both.

Experimental Protocols

Protocol 1: Absolute Purity via 1H-qNMR

Targeting the Benzo[c]isothiazole aromatic protons.

Reagents:

  • Solvent: DMSO-d6 (99.9% D). Note: Chloroform-d is avoided due to potential salt formation with the basic amine.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).[1]

    • Rationale: Non-acidic, non-volatile, provides distinct singlet at ~6.1 ppm, away from the benzo-aromatics (7.0 - 8.5 ppm).

Workflow:

  • Weighing: Accurately weigh ~10 mg of Benzo[c]isothiazol-4-amine (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1]

  • Acquisition Parameters (Critical):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing proton (typically 30-60s).[1] Failure here leads to under-quantification.
    • Scans (NS): 16 or 32 (sufficient for S/N > 150).

    • Spectral Width: -2 to 14 ppm.[1][2]

  • Processing: Phase and baseline correction (manual preferred). Integrate the IS singlet (set to known H count) and the distinct aromatic protons of the amine.

Calculation:



(Where I=Integral, N=Number of protons, M=Molecular Weight, m=Mass, P=Purity)[4]
Protocol 2: Trace Profiling via HPLC-DAD

Targeting separation of regioisomers and precursors.[1]

System: Agilent 1290 Infinity II or Waters H-Class UPLC. Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm).[1][2] Rationale: High pH stability is required as the amine tailing is suppressed under basic conditions.

Mobile Phase:

  • A: 10 mM Ammonium Bicarbonate, pH 10.0 (in Water).

  • B: Acetonitrile.[1][2]

Gradient:

Time (min) %A %B Flow (mL/min)
0.0 95 5 0.5
10.0 5 95 0.5
12.0 5 95 0.5
12.1 95 5 0.5

| 15.0 | 95 | 5 | 0.5 |[1]

Detection:

  • UV at 254 nm (aromatic core) and 220 nm (amide/precursor bonds).[1][2]

  • Peak Purity: Enable DAD spectral scanning (200-400 nm) to check for peak homogeneity.

Visualization: The Validation Logic

The following diagram illustrates the decision matrix for releasing a batch of Benzo[c]isothiazol-4-amine.

ValidationWorkflow Start Crude Benzo[c]isothiazol-4-amine qNMR Method A: 1H-qNMR (Absolute Mass Balance) Start->qNMR HPLC Method B: HPLC-DAD (Impurity Profiling) Start->HPLC Decision1 Purity > 95%? qNMR->Decision1 Decision2 Single Peak > 98%? HPLC->Decision2 LCMS Method C: LC-MS (Peak Identity Check) Decision1->LCMS Yes Fail REJECT / RE-PURIFY (Salts or Isomers detected) Decision1->Fail No (Low Mass Balance) Decision2->LCMS Yes Decision2->Fail No (impurities detected) LCMS->Fail Wrong Mass / Adducts Pass RELEASE BATCH (Assign Potency from qNMR) LCMS->Pass Mass Confirmed No Co-elution

Figure 1: Orthogonal decision matrix ensuring no single method bias leads to false purity assignment.

References

  • International Council for Harmonisation (ICH). (2023).[1][2][5] Validation of Analytical Procedures: Q2(R2). ICH Guidelines. [Link]

  • Pauli, G. F., et al. (2014).[1][2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • BIPM (Bureau International des Poids et Mesures). (2019).[1][2] Internal Standard Reference Data for qNMR: 1,3,5-Trimethoxybenzene. [Link]

  • PubChem. (2025).[1][2] Benzo[c]isothiazol-4-amine (Compound Summary). National Library of Medicine.[1][2] [Link][1]

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Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency in a multitude of bioactive compounds. These structures possess the inherent ability to bind to multiple biological targets with high affinity, making them invaluable starting points for drug discovery campaigns. The benzo-fused heterocyclic systems, particularly those containing nitrogen and sulfur, represent a prominent class of such scaffolds.

This guide focuses on a comparative analysis of the in silico docking performance of the benzoisothiazole scaffold and its key bioisosteres, such as benzothiazole and benzimidazole. While the initial query specified Benzo[c]isothiazol-4-amine, a comprehensive review of publicly accessible research reveals a scarcity of specific docking data for this less common isomer. Therefore, to provide a robust and data-supported comparison, this guide will broaden its scope to the more extensively studied benzo[d]isothiazole and benzothiazole systems, which serve as exemplary models for this structural class. We will synthesize data from multiple independent studies to evaluate their potential against various therapeutic target classes, underscoring the strategic use of molecular docking in modern drug design.

Pillar 1: The Rationale of Bioisosteric Replacement

The comparison of different heterocyclic cores is not an arbitrary exercise. It is grounded in the well-established medicinal chemistry principle of bioisosterism . Bioisosteres are functional groups or molecules that possess similar physicochemical properties, leading to comparable biological activities.[1] The strategic replacement of one scaffold with a bioisostere can be a powerful tool to modulate potency, selectivity, and pharmacokinetic properties (ADMET).[2]

The core structures of Benzo[d]isothiazole, Benzothiazole, and Benzimidazole share significant structural and electronic homology, making them classic examples of bioisosteres. Their fused aromatic system provides a rigid anchor for substituents, while the varying placement of nitrogen and sulfur atoms allows for distinct interaction patterns with protein targets. Understanding these subtle differences is key to rational drug design.[3]

Caption: Key bioisosteric relationships between common benzo-fused heterocycles.

Pillar 2: The Self-Validating Molecular Docking Workflow

To ensure the trustworthiness and reproducibility of in silico predictions, a rigorous and self-validating docking protocol is paramount. Simply reporting a docking score is insufficient; the process itself must be validated at key stages. The following workflow represents a robust methodology employed in many of the cited studies.[4]

Detailed Step-by-Step Docking Protocol
  • Target Protein Preparation:

    • Acquisition: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Example: DNA Gyrase B (PDB ID: 3G75).[5]

    • Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands not required for defining the binding site.[4]

    • Protonation & Repair: Add polar hydrogen atoms and assign correct protonation states for amino acid residues (e.g., His, Asp, Glu) at a physiological pH. Correct any missing atoms or residues.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the repair and protonation steps.

  • Ligand Preparation:

    • Structure Generation: Draw the 2D structures of Benzo[c]isothiazol-4-amine and related heterocycles using a chemical drawing tool like MarvinSketch.

    • 3D Conversion & Optimization: Convert the 2D structures to 3D and perform a thorough geometry optimization using a suitable force field (e.g., MMFF94) or quantum mechanical method. This step is critical for ensuring a low-energy, realistic conformation.

    • Charge Calculation: Assign partial atomic charges (e.g., Gasteiger charges) to the ligand atoms, which are crucial for calculating electrostatic interactions.[4]

  • Binding Site Definition & Grid Generation:

    • Site Identification: Define the active site for docking. This is typically done by selecting the region around a co-crystallized ligand from a known protein-ligand complex.

    • Grid Box Creation: Generate a docking grid box that encompasses the entire defined active site with a sufficient margin (e.g., 10 Å) around the key residues. This box defines the search space for the docking algorithm.

  • Molecular Docking Simulation:

    • Algorithm Selection: Employ a validated docking algorithm, such as AutoDock Vina or Glide. These programs use scoring functions to evaluate the binding affinity of different ligand poses.[4]

    • Execution: Run the docking simulation. The algorithm will systematically search for the optimal binding pose of the ligand within the grid box, considering translational, rotational, and conformational flexibility.

  • Post-Docking Analysis & Validation (Self-Validation System):

    • Re-docking: Crucial Validation Step. Extract the co-crystallized native ligand, and then re-dock it into the binding site. The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystal pose should be less than 2.0 Å to validate the docking protocol's accuracy.

    • Scoring & Ranking: Analyze the docking scores (e.g., in kcal/mol) of the test compounds. More negative scores typically indicate a higher predicted binding affinity.

    • Interaction Analysis: Visualize the top-ranked poses. Analyze the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site residues. This provides a mechanistic basis for the observed docking score.

    • Correlation with Experimental Data: The ultimate validation is to compare the ranking of docking scores with experimental biological data (e.g., IC₅₀, MIC). A strong correlation provides confidence in the predictive power of the model for that specific target.[5]

Caption: A robust, self-validating workflow for molecular docking studies.

Pillar 3: Comparative Docking Analysis by Target Class

A direct comparison of docking scores is only meaningful when the target protein and docking software are consistent. As this guide synthesizes data from multiple sources, we will present the findings as distinct case studies grouped by therapeutic target class. The key insight is not the absolute score, but the relative performance and binding interactions of the scaffolds within a consistent experimental context.

Case Study 1: Antimicrobial Targets

Benzothiazole derivatives have been extensively investigated as potential antimicrobial agents. Docking studies have been crucial in elucidating their mechanism of action.

Heterocycle ClassTarget Protein (PDB ID)Docking SoftwareBest Docking Score (kcal/mol)Key Interactions / SAR InsightsExperimental Correlation
Benzothiazole E. coli DihydroorotaseNot Specified-5.02[6]Strong hydrophobic interactions from the bulky thiazole and naphthalene rings at the active site entrance were noted.[6]Active compounds showed MIC values of 25-200 µg/mL against S. aureus, B. subtilis, and E. coli.[6]
Benzothiazole E. coli DNA Gyrase (3G75)V-life MDS 3.5Not specified, but consistent with activityDocking scores were found to be consistent with antimicrobial activity.[5]A derivative with a pyridine-3-yl amino acetamide substitution showed potent activity (MIC = 3.125 µg/mL against E. coli).[5]
Benzothiazole DHPS EnzymeMOE-6.81Interactions with key residues Arg220 and Lys221 were observed.The most active compound showed superior activity against S. aureus (MIC = 0.025 mM) compared to standard drugs.[7]

Expert Insights: Against bacterial enzymes, the benzothiazole scaffold primarily acts as a rigid core that positions substituents for key interactions. Studies consistently show that its effectiveness is highly dependent on these substitutions. For instance, bulky hydrophobic groups appear to be beneficial for inhibiting dihydroorotase[6], while specific amide linkages enhance DNA gyrase inhibition[5]. The docking scores, while calculated with different software, consistently correlate with the experimentally observed antimicrobial activity within each study.

Case Study 2: Anticonvulsant Targets

The inhibition of γ-aminobutyric acid aminotransferase (GABA-AT) is a key strategy for anticonvulsant drugs. Benzothiazole and its derivatives have shown promise in this area.

Heterocycle ClassTarget Protein (PDB ID)Docking SoftwareBest Docking Score (kcal/mol)Key Interactions / SAR InsightsStandard Drug Score (kcal/mol)
Benzothiazole GABA-AT (1OHV)Molegro Virtual Docker-121.56 (MolDock Score)[8]Showed 5 to 7 hydrogen bond interactions, superior to the standard drugs. Interacted with key residues like Glu50 and Asn110.[8]Phenytoin: -73.63, Carbamazepine: -62.45[8]
1,3-Benzothiazol-2-amine GABA-AT (1OHW)AutoDock Vina-6.6[4]Seven derivatives showed higher binding affinities than the reference drug.[4]Vigabatrin: -5.2[4]

Expert Insights: In the context of GABA-AT inhibition, the benzothiazole nucleus demonstrates a remarkable ability to anchor ligands in the active site, often outperforming standard drugs like Phenytoin and Vigabatrin in silico.[4][8] The docking scores from Molegro are on a different scale and not directly comparable to AutoDock Vina's, but the trend within each study is clear: specific benzothiazole derivatives are predicted to be highly potent. The key takeaway is the scaffold's ability to facilitate multiple hydrogen bonds, a critical feature for potent enzyme inhibition.[8]

Case Study 3: Protein Kinase Targets

Protein kinases are a major class of targets in oncology. Here, we can compare the potential of benzothiazole with its bioisostere, benzimidazole.

Heterocycle ClassTarget ProteinDocking SoftwareBest Docking Score (kcal/mol)Key Interactions / SAR InsightsExperimental Correlation
Benzothiazole p56lckGlide-7.379 (Dasatinib standard)Designed hybrids showed binding patterns similar to the standard kinase inhibitor Dasatinib, fitting into the narrow hydrophobic pocket.[9]N/A in this study
Benzothiazole Hsp90αMOENot specifiedFive potent compounds were docked to assess the interaction pattern with the active site.The five compounds showed potent Hsp90α inhibition (IC₅₀ = 4.87–10.47 µg/mL).[10]
Benzimidazole CDK4/CycD1, Aurora BNot specified-8.22-Phenylbenzimidazole showed the greatest inhibitory potential against the selected protein kinases.[11]N/A in this study

Expert Insights: Both benzothiazole and benzimidazole scaffolds are effective cores for designing protein kinase inhibitors.[9][11] They act as bioisosteric replacements for the native adenine ring of ATP, binding within the enzyme's hinge region. The data suggests that 2-substituted benzimidazoles can achieve very strong binding affinities (e.g., -8.2 kcal/mol)[11]. Similarly, benzothiazole hybrids have been designed to mimic the binding of potent inhibitors like Dasatinib[9]. This cross-scaffold comparison highlights their utility as ATP-competitive inhibitors and validates the bioisosteric replacement strategy in the design of kinase-targeted therapeutics.

Conclusion and Future Outlook

This comparative guide, synthesized from multiple independent research efforts, demonstrates the significant potential of benzoisothiazole-related heterocycles in drug discovery. While a direct, unified comparison of docking scores is precluded by methodological variations across studies, a clear and consistent picture emerges when analyzed by target class.

  • Versatility: The benzothiazole scaffold demonstrates remarkable versatility, with derivatives showing potent in silico and in vitro activity against a diverse range of targets, including bacterial enzymes, CNS proteins, and protein kinases.

  • Predictive Power of Docking: Across different targets and software platforms, a strong correlation is consistently observed between higher-ranking docking scores and superior experimental activity, validating molecular docking as an indispensable tool for hit-to-lead optimization.

  • Bioisosteric Value: The comparison with benzimidazoles in the context of kinase inhibition underscores the power of the bioisosteric replacement strategy. Both scaffolds serve as excellent ATP mimetics, and the choice between them may be guided by the need to fine-tune secondary interactions, ADMET properties, or intellectual property positions.

For researchers and drug development professionals, the key takeaway is that scaffolds like benzothiazole and its relatives are not just inert carriers for functional groups; they are active participants in molecular recognition. Future work should focus on systematic comparative studies where these different heterocyclic cores are evaluated against the same target panel using a unified docking and experimental protocol. Such efforts will provide a clearer quantitative understanding of their relative merits and further accelerate the rational design of next-generation therapeutics.

References

  • Bhoge N.D., Magare B.K., Jangale M.S. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. International Journal of Pharmaceutical Quality Assurance, 15(4):2356-63. [Link]

  • El-Sayed, M. T., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. MDPI. [Link]

  • de Moraes, J., et al. (2022). Docking-Based Virtual Screening Enables Prioritizing Protein Kinase Inhibitors With In Vitro Phenotypic Activity Against Schistosoma mansoni. Frontiers. [Link]

  • Gomaa, M. S., et al. (2020). Efficient Synthesis and Docking Studies of Novel Benzothiazole-Based Pyrimidinesulfonamide Scaffolds as New Antiviral Agents and Hsp90α Inhibitors. ACS Omega. [Link]

  • Author not available. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Biointerface Research in Applied Chemistry. [Link]

  • Al-Romaigh, H. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. National Center for Biotechnology Information. [Link]

  • Pawar, S. J. (2018). Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Benzothiazoles. ResearchGate. [Link]

  • Dua, R., et al. (2020). Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. National Center for Biotechnology Information. [Link]

  • Ali, A., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. National Center for Biotechnology Information. [Link]

  • Black, J. W., et al. (2012). Isosteric replacements for benzothiazoles and optimisation to potent Cathepsin K inhibitors free from hERG channel inhibition. PubMed. [Link]

  • Author not available. (n.d.). Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. ResearchGate. [Link]

  • Author not available. (n.d.). Docking graphs of benzothiazole derivatives (a) and positive controls... ResearchGate. [Link]

  • Bakht, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Author not available. (n.d.). Bioisosterism. Drug Design Org. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. [Link]

  • Author not available. (n.d.). The rational design of benzothiazole analogues by bioisosterism approach. ResearchGate. [Link]

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Retrosynthesis Analysis

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Benzo[C]isothiazol-4-amine
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Benzo[C]isothiazol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.